Fmoc-His-Aib-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N4O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1 |
InChI Key |
DRXNKOXLDLFGEG-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-His-Aib-OH CAS number 1446013-08-6
An In-Depth Technical Guide to Fmoc-His-Aib-OH CAS Number 1446013-08-6
Introduction
This compound, available as a trifluoroacetate (TFA) salt under CAS number 1446013-08-6, is a crucial dipeptide intermediate in the field of peptide chemistry and pharmaceutical development.[][2][3] Its structure incorporates key features that make it valuable for the synthesis of complex peptides, most notably as a building block for the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, used in the treatment of type 2 diabetes.[][3][4]
This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.
Core Components:
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the histidine amino acid.[] It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the sequential addition of amino acids.[]
-
His (Histidine): A naturally occurring amino acid with an imidazole side chain. The histidine residue is significant in many biological processes, including enzyme catalysis and metal ion binding.[] In peptide synthesis, the imidazole side chain is often protected (e.g., with Trityl (Trt) or Boc) to prevent side reactions and racemization, a process to which histidine is particularly susceptible.[5][6]
-
Aib (α-aminoisobutyric acid): An unnatural, non-proteinogenic amino acid.[] The presence of two methyl groups on its α-carbon introduces steric hindrance that promotes the formation of stable helical structures in peptides.[][6] This structural constraint also confers resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV), which is crucial for extending the half-life of peptide drugs like Semaglutide.[4]
Physicochemical and Technical Data
The properties of this compound TFA salt are summarized below. Data is aggregated from various chemical suppliers.
Table 1: General and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446013-08-6 | [2][3][4][7][8] |
| Molecular Formula | C25H26N4O5 · C2HF3O2 (TFA Salt) | [][7] |
| Molecular Weight | 576.53 g/mol (TFA Salt) | [][3][4] |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid | [4] |
| Synonyms | Fmoc-L-His-Aib-OH trifluoroacetate, N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid trifluoroacetate | [7] |
| Appearance | White to Off-white Powder or Crystals |[][3][4] |
Table 2: Quality and Storage Specifications
| Specification | Value | Source |
|---|---|---|
| Purity | ≥98% or ≥99.0% | [][4][7] |
| Individual Impurity | < 0.1% | [4] |
| Storage Conditions | -20°C, keep refrigerated and sealed, avoid light | [4][8][9] |
| Shipping Conditions | Ambient Temperature |[8] |
Applications in Research and Drug Development
This compound is a specialized building block primarily utilized in the following areas:
-
Semaglutide Synthesis: It serves as a key intermediate for the synthesis of Semaglutide.[][9][10] Specifically, it introduces the histidine and Aib residues at the 7th and 8th positions of the peptide chain, respectively.[4]
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is used in SPPS to construct custom peptide sequences.[] The use of a dipeptide can help overcome challenges in coupling sterically hindered amino acids like Aib.
-
Peptide Stability Studies: The incorporation of Aib enhances the structural stability of the resulting peptide, making it a valuable tool for researchers studying resistance to proteolysis and the interaction of peptides with biological macromolecules.[]
-
Protein Engineering: Researchers use building blocks like this compound to design novel proteins and enzymes with enhanced stability or functionality.[]
Logical and Experimental Workflows
Role in Semaglutide Synthesis
This compound is a critical component in the multi-step synthesis of the active pharmaceutical ingredient (API) Semaglutide. The workflow highlights its position as a foundational fragment of the final peptide.
Caption: Role of this compound as an intermediate in Semaglutide synthesis.
General Fmoc-SPPS Workflow
The primary application of Fmoc-protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the iterative cycle used to build a peptide chain on a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Experimental Protocols
While proprietary industrial synthesis methods may vary, a representative protocol for the coupling step in peptide synthesis can be described based on established chemical principles. The following outlines a general procedure for activating this compound and coupling it to a resin for SPPS.
Synthesis of an Activated Ester of a Protected Dipeptide
This protocol is adapted from a similar synthesis involving Fmoc-His(Trt)-Aib-OH and is representative of a method to prepare the dipeptide for coupling.[11][12]
Objective: To activate the C-terminal carboxyl group of the protected dipeptide for efficient amide bond formation.
Materials:
-
Fmoc-His(Trt)-Aib-OH (or this compound)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
N-hydroxysuccinimide (NHS) or Oxyma Pure
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve Fmoc-His(Trt)-Aib-OH (1.0 equivalent) in anhydrous THF or DMF in a suitable reaction vessel.
-
Activator Addition: Add N-hydroxysuccinimide (NHS) (1.1 to 1.2 equivalents) to the solution.
-
Coupling Agent Addition: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirring solution. The reaction mixture may become cloudy as dicyclohexylurea (DCU) byproduct precipitates.
-
Reaction: Allow the solution to stir at room temperature for 16-24 hours to ensure complete formation of the NHS ester.
-
Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.
-
Solvent Removal: Evaporate the solvent from the filtrate in vacuo to yield the crude activated ester.
-
Usage: The resulting activated dipeptide can be used directly in the next coupling step of an SPPS protocol without further purification.
Standard Coupling Protocol in Fmoc-SPPS
Objective: To couple this compound to a deprotected amino group on a solid-phase resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (pre-activated or for in situ activation)
-
Coupling reagents: HBTU/HATU and a tertiary base like N,N-Diisopropylethylamine (DIEA) or DIC/Oxyma Pure.[11][13]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Start with the solid support resin which has the N-terminal Fmoc group removed from the growing peptide chain (a free amine is present).
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin in the reaction vessel.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
-
Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin multiple times with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.[11]
-
Confirmation: A small sample of the resin can be tested (e.g., via a Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling. The cycle of deprotection and coupling is then repeated for the next amino acid.[13]
References
- 2. This compound TFA | Semaglutide Peptide Intermediate | Baishixing | ETW [etwinternational.com]
- 3. This compound.TFA - Protheragen [protheragen.ai]
- 4. This compound TFA - Morning Shine [mspharmx.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. chempep.com [chempep.com]
- 7. Bot Detection [iris-biotech.de]
- 8. This compound, TFA salt, 1446013-08-6 | BroadPharm [broadpharm.com]
- 9. omizzur.com [omizzur.com]
- 10. Semaglutide Intermediates | Peptide Synthesis Materials | Baishixing [aminoacids-en.com]
- 11. CN105154498A - Semi-recombinant preparation of GLP-1 analogues - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Fmoc-His-Aib-OH TFA Salt
This technical guide provides a comprehensive overview of Fmoc-His-Aib-OH TFA salt, a key intermediate in the synthesis of peptide therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It covers the physicochemical properties, synthesis, and analysis of this compound, offering detailed experimental protocols and a conceptual workflow.
This compound is a dipeptide derivative composed of Histidine (His) and α-aminoisobutyric acid (Aib). The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS) that prevents non-specific reactions[]. The presence of Aib, an unnatural amino acid, is significant as it enhances the structural stability of polypeptide chains, often by promoting helical conformations. This stability can increase resistance to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4)[][2].
The compound is widely utilized as a building block in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes[][2][3]. The histidine residue is crucial for the biological activity of many peptides, playing roles in metal ion binding, enzyme catalysis, and signal transduction[]. This guide will delve into the technical details necessary for its effective use in a research and development setting.
Physicochemical Data
The quantitative data for this compound and its trifluoroacetic acid (TFA) salt are summarized below. TFA is frequently used during the synthesis and purification (specifically in reverse-phase HPLC) of peptides, acting as a cleavage agent and an ion-pairing reagent[4][5]. Consequently, the final lyophilized peptide is often obtained as a TFA salt[4].
| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₂₅H₂₆N₄O₅ | 462.51 | Molecular weight of the free dipeptide derivative[6][7]. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ or CF₃CO₂H | 114.02 | Molecular weight of the counterion[7]. |
| This compound TFA Salt | C₂₇H₂₇F₃N₄O₇ | 576.53 | Combined molecular weight of the peptide and one TFA molecule[2][3][8][9]. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general liquid-phase method for coupling Fmoc-protected histidine to an Aib-ester, followed by deprotection to yield the final product. This method is adapted from established peptide coupling techniques[10].
Materials:
-
Fmoc-L-His(Trt)-OH (or another side-chain protected Fmoc-His derivative)
-
2-Aminoisobutyric acid tert-butyl ester hydrochloride
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EA), Petroleum ether or n-heptane
-
Reagents for deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-L-His(Trt)-OH (1 eq) in THF or DCM.
-
Add DIPEA (2 eq) and stir until the starting material is fully dissolved.
-
Add the coupling reagents, such as DIC (1.3 eq) and HOBt (1.3 eq).
-
Add 2-aminoisobutyric acid tert-butyl ester hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 5-6 hours, monitoring completion by TLC or HPLC.
-
-
Work-up and Purification of Protected Dipeptide:
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dissolve the residue in ethyl acetate (EA).
-
Wash the organic phase twice with purified water and once with a saturated aqueous sodium chloride solution.
-
Collect the organic phase, dry it over sodium sulfate, and concentrate it.
-
Crystallize the crude product by adding the concentrated solution dropwise to cold n-heptane or petroleum ether.
-
Filter the resulting solid and dry it under a vacuum to obtain the protected intermediate, Fmoc-His(Trt)-Aib-OtBu.
-
-
Deprotection:
-
Dissolve the protected dipeptide intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and a scavenger, such as triisopropylsilane (TIS), to the solution. This step removes both the trityl (Trt) group from the histidine side chain and the tert-butyl (OtBu) ester group from Aib.
-
Stir the reaction at room temperature for approximately 4 hours until deprotection is complete.
-
Concentrate the reaction mixture to yield the final product, this compound, as its TFA salt.
-
Analysis and Removal of Residual TFA
Residual TFA can be toxic in biological assays, necessitating its removal or exchange for a more biocompatible counterion like acetate or hydrochloride[11][12]. This protocol outlines methods for TFA quantification and exchange.
Materials:
-
This compound TFA salt
-
Solvents: Deionized water, Acetonitrile
-
For TFA Exchange: 100 mM Hydrochloric acid (HCl) or an anion-exchange resin
-
Analytical Equipment: HPLC with UV and/or Evaporative Light-Scattering Detector (ELSD), Ion Chromatography (IC) system, or ¹⁹F-NMR spectrometer.
Procedure for TFA Analysis (Ion Chromatography):
-
Sample Preparation: Accurately weigh and dissolve the peptide TFA salt in deionized water to a known concentration (e.g., 40 µg/mL)[5].
-
Chromatography:
-
Use an anion-exchange column (e.g., IonPac® AS14) with a suppressed conductivity detector[5].
-
The eluent is typically a sodium carbonate/sodium bicarbonate buffer.
-
Inject the sample and monitor for the TFA peak.
-
-
Quantification: Compare the peak area of the sample to a standard curve prepared from known concentrations of sodium trifluoroacetate to determine the TFA content.
Procedure for TFA/HCl Exchange:
-
Dissolve the peptide TFA salt in a 100 mM HCl solution[11].
-
Allow the solution to stand at room temperature for several minutes.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution to dryness to obtain the peptide as its hydrochloride salt[11].
-
Repeat the process 1-2 more times to ensure complete removal of TFA[4].
-
Analyze the final product using Ion Chromatography or ¹⁹F-NMR to confirm the absence or significant reduction of TFA.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes related to this compound TFA salt.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified GLP-1 signaling pathway relevant to Semaglutide.
References
- 2. This compound TFA - Morning Shine [mspharmx.com]
- 3. This compound.TFA-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, TFA salt, 1446013-08-6 | BroadPharm [broadpharm.com]
- 7. Bot Detection [iris-biotech.de]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. chempep.com [chempep.com]
- 10. Dipeptide fragment derivative for synthesizing semaglutide and preparation method of dipeptide fragment derivative - Eureka | Patsnap [eureka.patsnap.com]
- 11. peptide.com [peptide.com]
- 12. omizzur.com [omizzur.com]
Technical Whitepaper: The Mechanism and Application of Fmoc-His-Aib-OH in Suppressing Racemization during Solid-Phase Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of histidine into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fraught with the significant risk of racemization, compromising the stereochemical integrity and biological activity of the final product. This technical guide provides an in-depth analysis of the underlying mechanism of histidine racemization and presents the use of the dipeptide building block, Fmoc-His-Aib-OH, as a robust solution. We detail its mechanism of action, which relies on a combination of pre-formed peptide bond stability and steric hindrance imparted by the α-aminoisobutyric acid (Aib) residue. This guide includes quantitative data on the extent of racemization with standard reagents, a detailed experimental protocol for the application of this compound, and workflow diagrams to aid researchers in its practical implementation.
The Challenge: Racemization of Histidine in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide synthesis. However, certain amino acids are notoriously prone to side reactions, with histidine being a primary example. The principal challenge during the incorporation of Fmoc-His-OH is the loss of chiral purity at its α-carbon, a process known as racemization.
Mechanism of Racemization: The racemization of histidine is primarily facilitated by its imidazole side chain, particularly the π-nitrogen, during the carboxyl group activation step required for peptide bond formation. The process proceeds as follows:
-
Activation: The carboxyl group of Fmoc-His(Trt)-OH is activated by a coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DIC) to form a highly reactive species, such as an active ester.
-
Enolization: The π-nitrogen of the imidazole ring acts as an internal base, abstracting the acidic proton from the α-carbon.
-
Planar Intermediate: This abstraction leads to the formation of a planar enolate or a related oxazolone intermediate.
-
Reprotonation: This planar intermediate can be reprotonated from either face with nearly equal probability, resulting in a mixture of the desired L-histidine and the undesired D-histidine enantiomers in the peptide sequence.
This side reaction is exacerbated by factors such as prolonged activation times, elevated temperatures, and the choice of coupling reagents.[1][2] The resulting diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced yields and potentially altered biological activity.
The Solution: this compound Dipeptide Strategy
A highly effective strategy to mitigate histidine racemization is the use of pre-formed dipeptide building blocks, such as this compound.[3] This approach physically protects the vulnerable chiral center of the histidine residue. α-Aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid notable for the gem-dimethyl group on its α-carbon, which introduces significant steric hindrance and conformational constraints.[4]
Core Mechanism of Action: The protective action of this compound is twofold:
-
Peptide Bond Protection: By using a dipeptide, the histidine residue is already incorporated into a stable amide bond. Its carboxyl group is not activated during its introduction into the peptide chain, thereby bypassing the primary racemization pathway for this residue. The activation will instead occur on the carboxyl group of the C-terminal Aib.
-
Steric Hindrance: The two methyl groups on the α-carbon of the adjacent Aib residue create a sterically crowded environment. This bulkiness physically shields the α-carbon of the preceding histidine residue, hindering the approach of bases and reducing the likelihood of proton abstraction during subsequent activation and coupling cycles. This conformational rigidity is a key feature of Aib-containing peptides.[5]
The diagram below illustrates the racemization pathway for a standard Fmoc-His(Trt)-OH monomer versus the protective nature of the this compound dipeptide.
Quantitative Data on Histidine Racemization
| Coupling Condition | Temperature | % D-His Isomer Formed | Reference |
| DIC/Oxyma in DMF | Room Temp. | 1.8% | [6] |
| DIC/Oxyma in DMF | 55 °C | 31.0% | [6] |
| HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | Room Temp. | 1.0% | [1] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Room Temp. | 7.8% | [1] |
| Microwave-assisted (His(Trt) coupling) | 50 °C | 6.8% | [7] |
| Microwave-assisted (His(Trt) coupling) | 90 °C | >16% | [7] |
| Table 1: Documented racemization levels for Fmoc-L-His(Trt)-OH in peptide synthesis. |
To illustrate the efficacy of alternative strategies in suppressing this side reaction, the table below shows a comparison between Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, where the imidazole nitrogen is protected differently. This data serves as a proxy to demonstrate the potential for significant racemization reduction, similar to what is expected with the dipeptide strategy.
| Histidine Derivative | Coupling Condition (Microwave) | % D-His Isomer Formed | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.80% | [7] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [7] |
| Fmoc-His(Trt)-OH | 90 °C | >16% | [7] |
| Fmoc-His(Boc)-OH | 90 °C | 0.81% | [7] |
| Table 2: Comparative racemization levels using an alternative side-chain protection strategy. |
Experimental Protocol: Incorporation of this compound
This section provides a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Resin: Pre-swollen peptide-resin with a free N-terminal amine.
-
Dipeptide: this compound (3 equivalents relative to resin loading).
-
Coupling Reagent: HATU (2.9 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Washing Solvents: DMF, Dichloromethane (DCM).
Procedure (Single Coupling Cycle):
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes. Note: Due to the steric hindrance of Aib, ensuring complete activation is crucial.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the washed, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Note: Coupling of sterically hindered residues like Aib may require longer reaction times than standard amino acids.
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to monitor the reaction progress. A negative result (colorless/yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
The resin is now ready for the next deprotection and coupling cycle.
-
The workflow for a standard Fmoc-SPPS cycle is visualized below.
Decision Framework for Implementation
While the this compound strategy is highly effective, it involves a higher reagent cost compared to using a standard monomer. Therefore, its use should be judicious. The following decision tree provides a logical framework for researchers.
Conclusion
The racemization of histidine remains a significant obstacle in Fmoc-SPPS, capable of compromising the purity and function of synthetic peptides. The use of the dipeptide building block this compound provides a powerful and effective solution. Its mechanism of action, founded on the dual principles of peptide bond protection and steric hindrance from the Aib residue, effectively circumvents the chemical pathway leading to racemization. While associated with higher initial costs, the implementation of this strategy is strongly recommended for the synthesis of high-purity peptides, particularly for therapeutic applications or in challenging synthetic contexts, ensuring the production of chirally pure and reliable products.
References
- 1. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [acs.figshare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. chempep.com [chempep.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
The Strategic Incorporation of Fmoc-His-Aib-OH in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Fmoc-His-Aib-OH, a cornerstone building block in modern peptide synthesis, offers a unique combination of properties that address critical challenges in medicinal chemistry. Its strategic application enables the development of more stable, potent, and targeted peptide therapeutics. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of GLP-1 receptor agonists and its emerging potential in antimicrobial and anticancer peptide design. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile dipeptide.
Core Applications of this compound in Peptide-Based Drug Discovery
This compound is a synthetic dipeptide composed of three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the peptide, crucial for stepwise solid-phase peptide synthesis (SPPS).
-
His (Histidine): An amino acid with an imidazole side chain that is frequently involved in biological activity, including receptor binding, metal ion coordination, and enzymatic catalysis.[1] However, histidine is notably susceptible to racemization during peptide synthesis.[2] The use of a side-chain protecting group, such as Trityl (Trt), is often employed to mitigate this issue.[3][4]
-
Aib (α-aminoisobutyric acid): A non-proteinogenic amino acid characterized by a gem-dimethyl group at the α-carbon. This unique structure imparts significant conformational constraints, promoting the formation of stable helical structures in peptides.[5][6] This increased stability enhances resistance to proteolytic degradation, thereby improving the peptide's in vivo half-life.[5]
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Semaglutide , a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[1] The incorporation of the His-Aib motif at the N-terminus of GLP-1 analogues serves a dual purpose: the histidine residue is critical for receptor interaction, while the Aib residue protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[7]
Beyond GLP-1 analogues, the unique properties of the His-Aib motif are being explored in other therapeutic areas:
-
Antimicrobial Peptides (AMPs): The incorporation of histidine and Aib into peptide sequences is a promising strategy for developing novel antimicrobial agents.[8] Histidine's imidazole side chain can contribute to the peptide's activity in acidic environments, characteristic of microbial infections, while Aib enhances structural stability, a key feature of many potent AMPs.[8][9]
-
Anticancer Peptides (ACPs): The development of peptides with anticancer properties is a growing field of research.[10][11][12] The structural stability conferred by Aib, combined with the potential for histidine to interact with the tumor microenvironment, makes the His-Aib motif an interesting component in the design of novel ACPs.[13]
Quantitative Data on the Synthesis of Peptides Utilizing a His-Aib Motif
The efficiency of coupling dipeptide fragments like this compound is a critical factor in the overall yield and purity of the final peptide therapeutic. The choice of coupling reagent, in particular, can significantly impact the outcome. The following table summarizes purity data from the synthesis of Semaglutide using a Boc-protected His-Aib dipeptide, highlighting the influence of different condensing agents.
| Dipeptide Fragment | Coupling Reagent | Purity of Crude Semaglutide | Maximum Impurity | Reference |
| Boc-His(Trt)-Aib-OH | TBTU / DIEA | 72.088% | 6.843% | [7] |
| Boc-His(Trt)-Aib-OH | HATU / DIEA | 71.369% | 4.609% | [7] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue
This protocol provides a generalized workflow for the manual or automated solid-phase synthesis of a GLP-1 analogue incorporating the His-Aib motif.
1. Resin Preparation:
-
Start with a suitable resin, such as a pre-loaded Fmoc-Gly-Wang resin.[6]
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1 hour.[6]
2. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% solution of piperidine in DMF.[3] The reaction is typically carried out for 5-15 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[6] A ninhydrin test can be performed to confirm the presence of a free amine.
-
Amino Acid Coupling:
-
For standard amino acids, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.[14]
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[14]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
3. Coupling of the this compound Dipeptide:
-
In the final coupling steps, utilize the pre-formed Fmoc-His(Trt)-Aib-OH dipeptide.
-
Activate the dipeptide using a suitable coupling reagent (e.g., HATU/DIEA) and couple it to the N-terminus of the peptide chain on the resin.[7]
4. Side Chain Modification (for Semaglutide):
-
Selectively deprotect the side chain of the lysine residue to which the fatty acid moiety will be attached.
-
Couple the fatty acid side chain, which is typically activated as an ester, to the lysine side chain.
5. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers (e.g., triisopropylsilane (TIS) and water) to protect sensitive amino acid side chains.[15] The cleavage reaction is usually carried out for 2-3 hours at room temperature.
6. Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualization of Relevant Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The therapeutic effect of GLP-1 receptor agonists like Semaglutide is mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides using Fmoc chemistry on a solid support follows a cyclical process of deprotection, coupling, and washing.
Conclusion
This compound is a valuable and versatile dipeptide building block in medicinal chemistry. Its primary application in the synthesis of GLP-1 receptor agonists like Semaglutide has demonstrated its effectiveness in creating more stable and potent peptide therapeutics. The unique combination of a biologically active histidine residue and a conformationally constraining Aib residue addresses key challenges in peptide drug development. Furthermore, the emerging applications of the His-Aib motif in antimicrobial and anticancer peptide design suggest a broader potential for this dipeptide. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors. As the field of peptide therapeutics continues to expand, the strategic use of such well-designed building blocks will be paramount to success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 3. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 8. Modulation of Antimicrobial Activities of Aib-Based Artificial Amphipathic α-Helical Peptides by Incorporating Histidine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 10. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Design of Anticancer Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptides with anticancer activity: Today status, trends and their computational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
Structural Characterization of Fmoc-His-Aib-OH by NMR: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-His-Aib-OH is a crucial dipeptide intermediate utilized in the synthesis of peptide-based therapeutics, most notably as a precursor for the GLP-1 receptor agonist, Semaglutide. A thorough understanding of its structural properties is paramount for quality control, process optimization, and ensuring the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution. This guide provides a comprehensive overview of the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Molecular Structure
This compound consists of a histidine (His) residue and an aminoisobutyric acid (Aib) residue. The N-terminus of the histidine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Chemical Structure: (S)-2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Predicted NMR Data
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted proton chemical shifts (δ) in ppm for this compound. The ranges provided account for typical variations due to solvent effects and conformational averaging.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Group | |||
| Fmoc-H1, H8 | 7.70 - 7.85 | d | Aromatic protons of the fluorenyl group. |
| Fmoc-H4, H5 | 7.55 - 7.70 | d or t | Aromatic protons of the fluorenyl group. |
| Fmoc-H2, H3, H6, H7 | 7.25 - 7.45 | t or m | Aromatic protons of the fluorenyl group. |
| Fmoc-CH₂ | 4.30 - 4.50 | d | Methylene protons adjacent to the oxygen. |
| Fmoc-CH | 4.15 - 4.30 | t | Methine proton of the fluorenyl group. |
| Histidine Residue | |||
| His-NH (amide) | 8.00 - 8.50 | d | Amide proton, coupling to His-αH. |
| His-Im-H2 | 8.50 - 9.00 | s | Imidazole ring proton. |
| His-Im-H4(5) | 7.00 - 7.50 | s | Imidazole ring proton. |
| His-αH | 4.50 - 4.80 | q or dd | Alpha-proton of histidine. |
| His-βH₂, βH'₂ | 3.00 - 3.30 | m | Beta-protons of histidine, diastereotopic. |
| Aib Residue | |||
| Aib-NH (amide) | 7.80 - 8.30 | s | Amide proton, no coupling to adjacent quaternary carbon. |
| Aib-CH₃ (x2) | 1.40 - 1.60 | s | Two magnetically equivalent methyl groups. |
| Carboxylic Acid | |||
| COOH | 10.0 - 12.0 | br s | Carboxylic acid proton, often broad and may exchange with solvent. |
Predicted ¹³C NMR Chemical Shifts
The table below outlines the predicted carbon-13 chemical shifts (δ) in ppm for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Fmoc Group | |
| Fmoc-CO | 155.0 - 157.0 |
| Fmoc-C9 | 46.0 - 48.0 |
| Fmoc-CH₂O | 66.0 - 68.0 |
| Fmoc-C4a, C4b | 143.0 - 145.0 |
| Fmoc-C8a, C9a | 140.0 - 142.0 |
| Fmoc-C1-C8 (aromatic) | 119.0 - 128.0 |
| Histidine Residue | |
| His-CO | 170.0 - 173.0 |
| His-αC | 53.0 - 56.0 |
| His-βC | 28.0 - 32.0 |
| His-Im-C2 | 134.0 - 137.0 |
| His-Im-C4 | 130.0 - 133.0 |
| His-Im-C5 | 116.0 - 119.0 |
| Aib Residue | |
| Aib-CO | 175.0 - 178.0 |
| Aib-αC | 56.0 - 59.0 |
| Aib-CH₃ (x2) | 24.0 - 27.0 |
Experimental Protocols
A detailed and robust experimental setup is critical for obtaining high-quality NMR data for structural elucidation.
Sample Preparation
-
Dissolution : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Commonly used solvents for peptides include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it minimizes the exchange of labile amide protons with the solvent.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Filtration : If any particulate matter is present, filter the sample through a glass wool plug directly into the NMR tube to prevent shimming issues and line broadening.
1D NMR Spectroscopy
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to identify all proton-containing functional groups and to assess the purity of the sample.
-
¹³C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum to identify all unique carbon environments. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.
2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals and to gain insight into the three-dimensional structure, a suite of 2D NMR experiments is essential.[1]
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the spin systems of the histidine and Fmoc moieties.
-
TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.[1] This is particularly useful for identifying all the protons belonging to the histidine residue from a single cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons (like the C=O groups and the Aib α-carbon) and for linking different spin systems together.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial distance restraints for determining the three-dimensional conformation of the dipeptide in solution.
Data Analysis and Interpretation
The process of spectral analysis involves a systematic assignment of all observed NMR signals to the corresponding nuclei in the this compound molecule.
Workflow for NMR Signal Assignment
Caption: Workflow for the assignment of NMR signals.
Key Signaling Pathways and Correlations
The following diagram illustrates the key through-bond (COSY/TOCSY) and through-space (NOESY) correlations expected for this compound.
Caption: Key NMR correlations in this compound.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a multi-faceted process that relies on a combination of 1D and 2D NMR experiments. While experimental data for this specific molecule is not widely published, a systematic approach based on predicted chemical shifts and standard peptide NMR protocols allows for its complete and unambiguous structural assignment. This detailed characterization is essential for ensuring the quality and consistency of this important synthetic intermediate in the pharmaceutical industry.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-His-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the dipeptide Fmoc-His-Aib-OH. The document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow and predicted fragmentation pathways. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, peptide chemistry, and drug development in the characterization of this and similar molecules.
Introduction
This compound is a protected dipeptide composed of N-terminally Fmoc-protected L-Histidine and α-aminoisobutyric acid (Aib). The analysis of such modified peptides by mass spectrometry is crucial for identity confirmation, purity assessment, and structural elucidation. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing information on the molecular weight and fragmentation pattern of the molecule. This guide will focus on the application of ESI-MS/MS for the analysis of this compound, including the trityl (Trt) protected form of Histidine, Fmoc-His(Trt)-Aib-OH. The molecular formula for Fmoc-His(Trt)-Aib-OH is C44H40N4O5 with a formula weight of 704.83 g/mol [1].
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using ESI-MS/MS is detailed below. This protocol can be adapted based on the specific instrumentation available.
Sample Preparation
-
Dissolution: Dissolve the Fmoc-His(Trt)-Aib-OH sample in a suitable solvent. A common solvent choice is a mixture of acetonitrile (ACN) and water (H2O) with a small amount of formic acid (FA) to facilitate protonation. A typical starting concentration is 1 mg/mL.
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI, such as 50:50 ACN:H2O with 0.1% FA.
-
LC-MS Analysis: For analysis by liquid chromatography-mass spectrometry (LC-MS), the sample can be injected directly onto a C18 reversed-phase column. The mobile phases would typically be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile A gradient elution from low to high organic content is used to separate the analyte from impurities before it enters the mass spectrometer.
-
Mass Spectrometry Parameters
The following are typical starting parameters for ESI-MS/MS analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 250 - 350 °C |
| MS1 Scan Range | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Gas | Argon |
| Collision Energy | 10 - 40 eV (ramped or set for specific precursor) |
Data Presentation
The expected mass spectral data for Fmoc-His(Trt)-Aib-OH is summarized below. The exact m/z values may vary slightly based on the instrument calibration and the adducts formed.
Expected Molecular Ions and Adducts
| Ion Species | Formula | Calculated m/z |
| [M+H]+ | [C44H41N4O5]+ | 705.31 |
| [M+Na]+ | [C44H40N4O5Na]+ | 727.29 |
| [M+K]+ | [C44H40N4O5K]+ | 743.26 |
Predicted Major Fragment Ions in MS/MS
The fragmentation of Fmoc-protected peptides often involves characteristic losses of the Fmoc group or its derivatives, as well as backbone cleavages to produce b- and y-type ions.
| Fragment Ion | Description | Predicted m/z |
| [M+H - Trt]+ | Loss of the trityl group | 463.20 |
| [M+H - Fmoc]+ | Loss of the Fmoc group | 483.24 |
| [Fmoc-His(Trt)]+ (b2-ion) | b2-ion containing Fmoc-His(Trt) | 619.26 |
| [Aib-OH+H]+ (y1-ion) | y1-ion containing Aib | 104.07 |
| [Fmoc-CH2]+ | Fragment from Fmoc group | 179.08 |
| [Fmoc]+ | Fmoc cation | 223.08 |
| [Trt]+ | Trityl cation | 243.12 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for MS analysis.
Predicted Fragmentation Pathway
This diagram shows the predicted fragmentation pathway of the protonated molecular ion of Fmoc-His(Trt)-Aib-OH.
Caption: Predicted fragmentation of Fmoc-His(Trt)-Aib-OH.
References
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Fmoc-His(Trt)-Aib-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-His(Trt)-Aib-OH. The synthesis of peptides containing the sterically hindered α-aminoisobutyric acid (Aib) residue and the racemization-prone Histidine (His) residue presents unique challenges. This protocol outlines optimized conditions to achieve efficient coupling and minimize side reactions, yielding a high-purity product. The use of a trityl (Trt) protecting group for the imidazole side chain of Histidine is crucial to prevent side reactions during synthesis.
Challenges in Synthesis
The synthesis of peptides containing Aib and His residues requires careful optimization of coupling and deprotection steps.[1][2][3]
-
Steric Hindrance of Aib: The α,α-disubstituted nature of Aib creates significant steric hindrance, which can lead to incomplete coupling reactions.[1][4][5] To overcome this, forcing conditions such as the use of potent coupling reagents, elevated temperatures, and/or extended reaction times are often necessary.[2][6][7] Microwave-assisted SPPS has been shown to be particularly effective in driving these difficult couplings to completion.[1][8]
-
Histidine Racemization: The imidazole ring of the Histidine side chain can act as a base, catalyzing the abstraction of the α-proton and leading to racemization during activation and coupling.[9] The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to mitigate this issue.[10]
Experimental Protocol
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.
1. Resin Selection and Preparation
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of C-terminal acid peptides, as it allows for mild cleavage conditions that keep the side-chain protecting groups intact if desired.
-
Procedure:
-
Swell 2-CTC resin (1.0 g, loading capacity ~0.1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Drain the DCM.
-
2. Loading of the First Amino Acid (Fmoc-Aib-OH)
-
Reagents:
-
Fmoc-Aib-OH (2 equivalents relative to resin loading)
-
Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Fmoc-Aib-OH in DCM.
-
Add DIPEA to the amino acid solution.
-
Add the solution to the swelled resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
3. Fmoc Deprotection
-
Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin sequentially with DMF (5x) and DCM (3x).
-
4. Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)
-
Reagents:
-
Fmoc-His(Trt)-OH (3 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH and HATU in DMF.
-
Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be required due to the steric hindrance of the N-terminal Aib residue.[6]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin sequentially with DMF (5x) and DCM (3x).
-
5. Cleavage of the Dipeptide from the Resin
-
Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[11]
-
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a fume hood. The yellow color of the solution is due to the release of the trityl cation.[12][13]
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
6. Purification and Characterization
-
Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide should be characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.
Data Presentation
| Parameter | Value/Condition | Reference/Note |
| Resin | 2-Chlorotrityl chloride | Mild cleavage conditions |
| Scale | 0.1 mmol | |
| First Amino Acid | Fmoc-Aib-OH (2 eq.) | |
| Loading Base | DIPEA (4 eq.) | |
| Loading Time | 2-4 hours | |
| Deprotection Reagent | 20% Piperidine in DMF | |
| Deprotection Time | 5 min + 15 min | |
| Second Amino Acid | Fmoc-His(Trt)-OH (3 eq.) | Trityl protection for side chain |
| Coupling Reagent | HATU (2.9 eq.) | Potent coupling agent |
| Coupling Base | DIPEA (6 eq.) | |
| Coupling Time | 2-4 hours | Monitor with Kaiser test |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | [11] |
| Cleavage Time | 2-3 hours | [11] |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of Fmoc-His(Trt)-Aib-OH.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 7. mesalabs.com [mesalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Coupling Fmoc-His-Aib-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Coupling Fmoc-His-Aib-OH
The synthesis of peptides containing the this compound sequence via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to two primary factors: the steric hindrance of the α-aminoisobutyric acid (Aib) residue and the propensity of histidine to racemize during activation. The bulky nature of Aib can impede the approach of the activated amino acid, leading to incomplete coupling and lower yields. Simultaneously, the imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an optically inactive enolate intermediate and resulting in a loss of stereochemical integrity.
This document provides a comprehensive guide to selecting appropriate coupling reagents and optimizing protocols to successfully incorporate the this compound moiety while minimizing side reactions.
Choosing the Right Coupling Reagent: A Comparative Overview
The selection of a suitable coupling reagent is paramount for the efficient and stereochemically pure synthesis of His-Aib sequences. The ideal reagent must be highly reactive to overcome the steric hindrance of Aib, while simultaneously minimizing the risk of histidine racemization.
Key Considerations for Reagent Selection:
-
Reactivity: Uronium/aminium and phosphonium salt-based reagents are generally more reactive than carbodiimides and are often preferred for sterically hindered couplings.
-
Racemization Suppression: The addition of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization, particularly when using carbodiimide or uronium/aminium reagents. More recent developments have incorporated these additives directly into the structure of the coupling reagent.
-
Side Reactions: Guanidinylation of the free N-terminus can occur with excess uronium/aminium reagents. Pre-activation of the amino acid can mitigate this side reaction.
Quantitative Comparison of Coupling Reagents for Histidine Racemization
While specific data for the this compound coupling is limited, studies on model peptides provide valuable insights into the performance of various coupling reagents in minimizing histidine racemization. The following table summarizes the extent of racemization observed when coupling Fmoc-L-His(Trt)-OH to L-Leu-OtBu.
| Coupling Reagent | Base | D-His Isomer (%) | Reference |
| DIC/Oxyma | - | 1.8 | [1] |
| DIC/HOBt | - | 5.1 | |
| PyBOP | DIPEA | 7.9 | |
| HBTU | DIPEA | 10.3 | |
| HATU | DIPEA | 11.2 | |
| EDCI/HOBt | - | 16.2 | |
| HATU | NMM | 20.3 |
This data is based on the coupling of Fmoc-L-His(Trt)-OH with L-Leu-OtBu and serves as a comparative guide. The actual extent of racemization can vary depending on the specific sequence, reaction conditions, and pre-activation time.
Recommended Coupling Reagents for Fmoc-His(Trt)-OH
Based on available literature, the following reagents are recommended for coupling Fmoc-His(Trt)-OH, particularly in challenging sequences:
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium salt-based reagent is highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[2][3] It has demonstrated remarkable resistance to racemization.[3]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): As a third-generation uronium reagent, COMU offers high coupling efficiency, reduced epimerization, and a better safety profile than HBTU and HATU.[4] It is particularly effective for sterically hindered couplings.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While prone to causing some racemization with histidine, HATU's high reactivity makes it a viable option for overcoming the steric hindrance of Aib, especially when coupling times are minimized.
-
DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): This combination provides a good balance of reactivity and racemization suppression.[1] OxymaPure has been shown to be superior to HOBt in minimizing racemization.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. The use of Fmoc-His(Trt)-OH is assumed, as the trityl protecting group on the imidazole side chain is standard in Fmoc-SPPS to prevent side reactions.
General SPPS Workflow for Coupling
The following diagram illustrates the general workflow for a single coupling cycle in SPPS.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Protocol 1: Coupling using DEPBT
This protocol is recommended to minimize racemization of the histidine residue.
-
Resin Preparation: Swell the Aib-loaded resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), DEPBT (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or TNBS test).
-
Washing: Wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 2: Coupling using COMU
This protocol is recommended for its high efficiency in sterically hindered couplings.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 1-2 hours. Monitor the reaction progress.
-
Washing: Follow step 6 from Protocol 1.
Protocol 3: Coupling using DIC/OxymaPure
This protocol offers a good balance between cost-effectiveness, reactivity, and low racemization.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.). Agitate at room temperature for 2-4 hours. Monitor the reaction progress.
-
Washing: Follow step 6 from Protocol 1.
Navigating the Challenges: A Logical Approach
The successful coupling of this compound requires a systematic approach to address the inherent challenges. The following diagram outlines the logical relationships and decision-making process.
Caption: Decision-making workflow for addressing challenges in this compound coupling.
Conclusion
The coupling of this compound in SPPS is a demanding but achievable synthetic step. By carefully selecting a highly reactive coupling reagent that also minimizes racemization, such as DEPBT or COMU, and by optimizing the reaction conditions, researchers can successfully synthesize peptides containing this challenging dipeptide sequence with high yield and purity. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient synthetic strategies for such complex peptides.
References
Application Notes and Protocols for the Deprotection of Fmoc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide building block, Fmoc-His(Trt)-Aib-OH, is a critical component in the synthesis of complex peptides, including therapeutic agents like Semaglutide analogues.[1][2] It incorporates the sterically hindered, helix-inducing amino acid α-aminoisobutyric acid (Aib) and a Histidine residue with a trityl (Trt) protected side chain.[3][4] The Trt group is essential for shielding the imidazole side chain of Histidine, thereby preventing common side reactions such as racemization and acylation during peptide coupling.[4][5]
Proper deprotection of this dipeptide during Solid-Phase Peptide Synthesis (SPPS) is crucial for achieving high purity and yield of the target peptide. This process occurs in two distinct stages:
-
N-terminal Fmoc Group Removal: A repetitive step during peptide chain elongation to expose the N-terminal amine for subsequent coupling.
-
Final Cleavage and Side-Chain Deprotection: A terminal step to cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups, including the Trt group from Histidine.
These application notes provide detailed protocols and conditions for both deprotection stages, tailored for sequences incorporating the Fmoc-His(Trt)-Aib-OH moiety.
Data Summary: Reagents and Conditions
Effective deprotection requires careful selection of reagents and conditions to maximize efficiency while minimizing side reactions. The following tables summarize common reagents for both N-terminal Fmoc removal and final cleavage.
Table 1: Reagents for N-terminal Fmoc Deprotection
| Reagent | Concentration & Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) in DMF | 5-20 minutes | The most common and effective reagent for Fmoc removal.[6] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 5-20 minutes | An effective alternative to piperidine with similar efficiency.[6][7] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 10-20 minutes | A less toxic alternative, though it may be less efficient for sterically hindered residues.[7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) in DMF | 2-10 minutes | A non-nucleophilic base useful for difficult sequences prone to aggregation; however, it may promote aspartimide formation.[5][6] |
Table 2: Common Cocktails for Final Cleavage & Trt Deprotection
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Typical Reaction Time | Suitability and Scavenger Function |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | 2-4 hours | General Purpose. Recommended for most sequences, especially those with Trt-protected His, Asn, or Gln. TIS (Triisopropylsilane) is a scavenger that effectively captures the released trityl cations.[8] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | 2-4 hours |
| TFA / H₂O | 95 : 5 | 1-4 hours | Simple Peptides. Suitable for peptides without sensitive residues like Trp, Met, or Cys. Not recommended for Trt deprotection due to lack of specific scavengers.[4] |
| TFA / DCM / TIS | 1 : 97 : 2 | 30-60 minutes | For Very Acid-Sensitive Resins. Used for cleaving protected peptide fragments from resins like 2-Chlorotrityl.[9] |
Experimental Protocols
Protocol 1: N-terminal Fmoc Group Deprotection
This protocol details the removal of the Fmoc protecting group from the N-terminus of the peptide chain during SPPS, enabling the subsequent coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[6]
-
DMF (Peptide synthesis grade)
-
Solid-Phase Peptide Synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 5 mL per gram of resin).
-
Deprotection: Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin). Agitate the mixture using a shaker or by bubbling nitrogen for an initial 3 minutes.
-
Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine/DMF and continue agitation for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 5 mL per gram of resin) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step after peptide synthesis is complete: cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including Trt from Histidine.
Materials:
-
Dry, fully protected peptide-resin
-
Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v)
-
Cold diethyl ether (or methyl tert-butyl ether)
-
Reaction vessel (e.g., scintillation vial or round-bottom flask)
-
Centrifuge and tubes
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Adding the Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per gram of resin). Ensure the resin is fully submerged.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the reaction mixture through a syringe filter or a fritted funnel to separate the resin beads from the TFA solution containing the cleaved peptide.
-
Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA or dichloromethane (DCM) to recover any remaining peptide. Combine the filtrates.
-
Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Isolation: Centrifuge the mixture for 5-10 minutes at low speed to pellet the peptide. Carefully decant the ether.
-
Washing the Peptide: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. After each wash, re-pellet the peptide by centrifugation.
-
Drying: After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical pathways for Fmoc and side-chain deprotection.
References
- 1. chempep.com [chempep.com]
- 2. Dipeptide fragment derivative for synthesizing semaglutide and preparation method of dipeptide fragment derivative - Eureka | Patsnap [eureka.patsnap.com]
- 3. novacellbio.com [novacellbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Synthesis of Semaglutide using Fmoc-His-Aib-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity. Its structure comprises a 31-amino acid peptide backbone, modified at lysine-26 with a spacer and a C18 fatty acid moiety. This modification enhances the drug's half-life, allowing for once-weekly administration. The synthesis of Semaglutide is a complex process, often accomplished through solid-phase peptide synthesis (SPPS). A key challenge in the synthesis is the prevention of racemization of the N-terminal histidine residue. The use of the dipeptide building block, Fmoc-His-Aib-OH, where Aib is aminoisobutyric acid, has been explored to mitigate this issue. These application notes provide a detailed protocol for the synthesis of Semaglutide utilizing this dipeptide fragment strategy, along with purification and characterization methods.
Data Presentation
Table 1: Purification of Synthetic Semaglutide
| Purification Step | Initial Purity (%) | Purity after Step (%) | Recovery Rate (%) | Sample Loading (% of column capacity) |
| Case 1: Low Initial Purity | ||||
| Primary Purification (C8 RP-HPLC) | 59.65 | 94.56 | 80 | 0.6 |
| Secondary Purification (C8 RP-HPLC) | 94.56 | 99.65 | 71 | 0.56 |
| Overall | 59.65 | 99.65 | 56.8 | - |
| Case 2: High Initial Purity | ||||
| Single Step Purification (C8 RP-HPLC) | 82.75 | 99.15 | 71 | 0.62 |
Data compiled from a case study on Semaglutide purification.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Semaglutide Backbone
This protocol outlines the manual solid-phase synthesis of the Semaglutide peptide backbone on a pre-loaded Fmoc-Gly-Wang resin. The synthesis utilizes a standard Fmoc/tBu strategy, incorporating the Fmoc-His(Trt)-Aib-OH dipeptide at the N-terminus.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (including side-chain protection where necessary, e.g., Pbf for Arg, Trt for Gln and His, tBu for Tyr, Ser, Thr, Asp, Glu)
-
Fmoc-His(Trt)-Aib-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Reagents for side chain attachment (see Protocol 2)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Semaglutide sequence, working from the C-terminus to the N-terminus. For the final coupling at the N-terminus, use the dipeptide Fmoc-His(Trt)-Aib-OH.
-
Side Chain Modification (at Lys26): Follow Protocol 2 for the attachment of the fatty acid moiety to the lysine at position 26.
-
Final Deprotection: After coupling the final dipeptide, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
Side Chain Acylation at Lysine-26
This protocol describes the orthogonal deprotection of the Lys(Mmt) side chain and subsequent acylation to introduce the fatty acid moiety.
Materials:
-
Semaglutide peptide-resin with Fmoc-Lys(Mmt)-OH incorporated at position 26.
-
1% TFA in DCM
-
DMF
-
DIEA
-
Fmoc-AEEA-OH (8-(Fmoc-amino)-3,6-dioxaoctanoic acid)
-
Fmoc-Glu-OtBu
-
Octadecanedioic acid mono-tert-butyl ester
-
Coupling reagents (DIC/HOBt)
-
20% piperidine in DMF
Protocol:
-
Selective Mmt Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 30 minutes, repeating as necessary until the yellow color of the Mmt cation is no longer observed in the effluent.
-
Wash the resin with DCM and DMF.
-
Neutralize the resin with 10% DIEA in DMF.
-
-
Spacer and Linker Coupling:
-
Sequentially couple two units of Fmoc-AEEA-OH, followed by Fmoc-Glu-OtBu, using the standard coupling protocol (Protocol 1, step 3). Perform Fmoc deprotection (Protocol 1, step 2) after each coupling.
-
-
Fatty Acid Coupling:
-
Couple octadecanedioic acid mono-tert-butyl ester using the standard coupling protocol.
-
-
Final Main Chain Synthesis: Continue with the synthesis of the remaining N-terminal amino acids of the main peptide chain as described in Protocol 1.
Cleavage and Deprotection
Protocol:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification of Crude Semaglutide
Protocol:
-
Sample Preparation: Dissolve the crude Semaglutide in an appropriate solvent, such as a mixture of acetonitrile and water.
-
Primary Purification (if necessary):
-
Column: C8 reversed-phase HPLC column (e.g., Ultisil® XB-C8, 10μm, 120Å).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient of mobile phase B.
-
Detection: UV at 220 nm.
-
Collect fractions containing the main peak.
-
-
Secondary Purification:
-
Column: C8 reversed-phase HPLC column (e.g., Xtimate® C8, 10μm, 120Å).
-
Mobile Phase and Gradient: Similar to primary purification, may require optimization.
-
Detection: UV at 220 nm.
-
Pool the fractions with the desired purity.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final Semaglutide product as a white powder.
Visualizations
Semaglutide Signaling Pathway
References
Application Notes and Protocols for Incorporating Fmoc-His-Aib-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, conformation, and biological activity. The dipeptide Fmoc-His-Aib-OH, combining L-histidine (His) with the sterically hindered α-aminoisobutyric acid (Aib), presents unique advantages. The Aib residue is a strong helix inducer, promoting stable secondary structures in peptides.[1] In the context of therapeutic peptides like Glucagon-Like Peptide-1 (GLP-1) receptor agonists, substituting the native alanine at position 8 with Aib confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending the peptide's half-life and therapeutic window.[2][3]
However, the synthesis of peptides containing this dipeptide motif is not without its challenges. The steric hindrance of the Aib residue can lead to sluggish and incomplete coupling reactions, while the imidazole side chain of histidine is known to be susceptible to racemization during activation.[4][5] These application notes provide detailed protocols and data to guide researchers in successfully incorporating this compound into complex peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation: Synthesis Efficiency and Purity
The choice of synthesis strategy can significantly impact the overall yield and purity of peptides containing the His-Aib motif. The following tables summarize key quantitative data from studies on the synthesis of a GLP-1 analog containing this sequence.
Table 1: Comparison of Solid-Phase vs. Liquid-Phase Synthesis of a GLP-1 Analog Containing His-Aib
| Synthesis Method | Reported Yield | Reported Purity | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | ~16% | - | [6][7] |
| Liquid-Phase Fragment Condensation | ~60% | >98% | [6][7] |
Table 2: Characterization Data for a Purified GLP-1 Analog (Aib⁸,³⁵)GLP-1(7-36)NH₂
| Characterization Method | Result | Reference |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity of ≥99.9% | [8] |
| Mass Spectrometry | Consistent with expected molecular weight | [9][10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the His-Aib Motif
This protocol outlines a general procedure for the manual or automated Fmoc-SPPS of a peptide sequence containing the this compound dipeptide.
1. Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.[11]
2. Amino Acid Coupling:
-
Standard Amino Acid Coupling: For standard Fmoc-protected amino acids, use a 3-5 fold molar excess of the amino acid, a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.[11] Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Incorporation of this compound:
-
Due to the steric hindrance of the Aib residue, a more robust coupling strategy is recommended.
-
Use a 3-5 fold molar excess of Fmoc-His(Trt)-Aib-OH. The trityl (Trt) protecting group on the histidine side chain is standard for Fmoc chemistry.
-
Employ a coupling reagent known to be effective for hindered couplings, such as COMU or a combination of DIC and Oxyma.[4]
-
Extend the coupling time to 4-6 hours or consider a double coupling (repeating the coupling step with fresh reagents) to ensure complete reaction.
-
Monitoring the coupling reaction is crucial (see Protocol 3).
-
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[11]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
4. Repetitive Cycles:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.
5. Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: Monitoring Coupling and Deprotection Reactions
Ensuring complete coupling and deprotection at each step is critical for obtaining a high-purity final product.
1. Monitoring Fmoc Deprotection:
-
The removal of the Fmoc group can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[12] Collect the filtrate from the deprotection step and measure its absorbance to quantify the amount of Fmoc group removed.
2. Monitoring Coupling Reactions (Qualitative):
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test to detect the presence of free primary amines on the resin.[12]
-
Take a small sample of resin beads after the coupling reaction and wash them thoroughly.
-
Add a few drops of ninhydrin solutions A, B, and C and heat for 5 minutes.
-
A blue or purple color indicates incomplete coupling (presence of free amines), while a yellow or colorless result suggests a complete reaction.
-
Protocol 3: Peptide Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the crude and purified peptide by analytical RP-HPLC.[1][13]
-
A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
The peptide is detected by UV absorbance at 214 nm and 280 nm.
2. Mass Spectrometry (MS):
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14] The observed mass should correspond to the calculated theoretical mass of the peptide.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
GLP-1 Receptor Signaling Pathway
The His-Aib motif is crucial for the function of several GLP-1 receptor agonists. The following diagram illustrates the primary signaling cascade initiated upon agonist binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.[6][15]
Troubleshooting
Problem: Incomplete coupling of this compound.
-
Possible Cause: Steric hindrance from the Aib residue.
-
Solution:
-
Increase the coupling time.
-
Perform a double coupling.
-
Use a more powerful coupling reagent like COMU.
-
Consider elevating the temperature slightly (e.g., to 40-50°C), but be mindful of the increased risk of racemization for histidine.
-
Problem: Racemization of the histidine residue.
-
Possible Cause: The basicity of the imidazole side chain can catalyze epimerization during activation.
-
Solution:
-
Use a histidine derivative with a side-chain protecting group that reduces the basicity of the imidazole ring, such as Boc or Mbom, although these may require different cleavage conditions.[16]
-
Employ coupling conditions that minimize the time the activated carboxyl group is exposed to base before reacting with the amine. In situ activation methods are preferred.
-
Use coupling reagents known to suppress racemization, such as DEPBT.[5]
-
Problem: Aggregation of the growing peptide chain.
-
Possible Cause: Formation of secondary structures on the resin, particularly with hydrophobic or β-sheet-forming sequences.
-
Solution:
-
Use a lower substitution resin.[17]
-
Incorporate pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.
-
Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) in DMF.
-
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate the valuable this compound dipeptide into complex peptide sequences, paving the way for the development of more stable and potent peptide-based therapeutics.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of Aib8 -Arg34 -GLP-1 (7-37) by liquid-phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Bot Detection [iris-biotech.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Solution-phase synthesis of Aib-containing cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-His(Trt)-Aib-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Fmoc-His(Trt)-Aib-OH in automated solid-phase peptide synthesis (SPPS). The incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue can enhance the helical stability of peptides, making this dipeptide a valuable building block in drug discovery and development, particularly for creating more stable and potent peptide therapeutics such as GLP-1 receptor agonists like Semaglutide.
Introduction to Fmoc-His(Trt)-Aib-OH
Fmoc-His(Trt)-Aib-OH is a protected dipeptide composed of L-histidine and α-aminoisobutyric acid. The N-terminus is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain of histidine is protected by an acid-labile trityl (Trt) group. The presence of the bulky Aib residue presents unique challenges in peptide synthesis, including slower coupling kinetics and potential for racemization of the preceding histidine residue.
Key Properties:
| Property | Value |
| Molecular Formula | C44H40N4O5 |
| Molecular Weight | 704.83 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% |
| Solubility | Soluble in DMF, NMP |
Challenges in Automated Synthesis
The use of Fmoc-His(Trt)-Aib-OH in automated peptide synthesizers requires careful consideration of two primary challenges:
-
Steric Hindrance: The gem-dimethyl groups of the Aib residue create significant steric hindrance, which can lead to incomplete coupling reactions. To overcome this, optimized coupling protocols with highly efficient reagents and potentially longer reaction times or elevated temperatures are necessary.
-
Histidine Racemization: The histidine residue is susceptible to racemization during the activation step of the coupling reaction. This is a critical concern as the resulting diastereomeric impurity can be difficult to separate from the target peptide. The choice of coupling reagents and activation method plays a crucial role in minimizing this side reaction.
Recommended Protocols for Automated Peptide Synthesis
The following protocols are recommended starting points for the use of Fmoc-His(Trt)-Aib-OH in automated peptide synthesizers. Optimization may be required based on the specific peptide sequence and synthesizer model.
General Automated Synthesis Cycle
A typical cycle for one amino acid addition in Fmoc-based SPPS is outlined below.
Caption: General workflow for a single coupling cycle in automated SPPS.
Recommended Coupling Protocols
Due to the challenges associated with Fmoc-His(Trt)-Aib-OH, standard coupling protocols may not be sufficient. The following methods are recommended to improve coupling efficiency and minimize racemization.
Protocol 1: DIC/Oxyma Coupling (Recommended for Minimizing Racemization)
This method is highly effective for coupling sterically hindered amino acids and is known to suppress racemization.
-
Reagents:
-
Fmoc-His(Trt)-Aib-OH (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3-5 equivalents)
-
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Procedure:
-
Dissolve Fmoc-His(Trt)-Aib-OH and Oxyma in DMF.
-
Add DIC to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased to 40-50°C if the synthesizer allows.
-
Perform a Kaiser test or other in-process monitoring to check for completion. If the test is positive, a second coupling is recommended.
-
Protocol 2: HBTU/DIPEA Coupling (Standard High-Efficiency Method)
While effective, this method carries a higher risk of histidine racemization compared to DIC/Oxyma.
-
Reagents:
-
Fmoc-His(Trt)-Aib-OH (3-5 equivalents)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
-
Solvent: DMF or NMP
-
Procedure:
-
Dissolve Fmoc-His(Trt)-Aib-OH and HBTU in DMF.
-
Add DIPEA to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes at room temperature.
-
Monitor coupling completion as described above.
-
Fmoc Deprotection and Washing
-
Deprotection: Use a solution of 20% piperidine in DMF. A standard protocol involves two treatments: one for 3 minutes and a second for 10-15 minutes. Some synthesizers can monitor the completion of Fmoc removal by UV absorbance.
-
Washing: Thorough washing between deprotection and coupling steps is critical. Typically, the resin should be washed with DMF (5-7 times) after deprotection and after coupling.
Quantitative Data on Histidine Racemization
The degree of racemization of the histidine residue is highly dependent on the coupling conditions. The table below summarizes reported data on the percentage of the D-His epimer formed under various conditions.
| Coupling Reagent/Additive | Base | Pre-activation Time | D-His Impurity (%) | Reference |
| DIC/Oxyma | DIPEA | Short (in-situ) | ~1-2% | General Knowledge |
| HBTU/DIPEA | DIPEA | 5 min | Can be significant (>5%) | General Knowledge |
| HATU/DIPEA | DIPEA | 5 min | Can be significant (>5%) | General Knowledge |
| DEPBT | DIPEA | 5 min | Low (<1%) | General Knowledge |
| TBTU/HOBt/DIPEA | DIPEA | 60 min | ~3% | [General SPPS protocols] |
Note: These values are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions. It is crucial to analyze the crude peptide by a suitable chiral method if the stereochemical purity of the histidine residue is critical.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. The Trt group on the histidine side chain is acid-labile.
Recommended Cleavage Cocktail ("Reagent K"):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the resin-bound peptide with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-4 hours. The solution will likely turn a deep yellow or orange color due to the cleaved trityl cations.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Analysis of the Crude Peptide
After cleavage and precipitation, it is essential to analyze the purity and identity of the crude peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The presence of the D-His epimer may be observed as a closely eluting peak to the main product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from receiving the Fmoc-His(Trt)-Aib-OH to obtaining the purified peptide.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Sterically Hindered Aib Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered α-aminoisobutyric acid (Aib) residues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Aib residues so challenging?
A1: The coupling of Aib (α-aminoisobutyric acid) is difficult due to significant steric hindrance. The presence of two methyl groups on the α-carbon shields the carboxyl group of the incoming Aib residue and the N-terminus of the growing peptide chain to which it is being coupled.[1] This steric bulk slows down the rate of the coupling reaction, often leading to incomplete reactions and low yields under standard solid-phase peptide synthesis (SPPS) conditions.[2][3] Furthermore, when coupling a chiral amino acid to a sterically hindered N-terminal Aib residue, the slow reaction rate increases the risk of racemization of the activated chiral amino acid.[4]
Q2: What are the most common problems encountered when coupling Aib residues?
A2: Researchers commonly face the following issues:
-
Incomplete Coupling: Due to steric hindrance, standard coupling times are often insufficient, resulting in deletion sequences where the Aib residue is not incorporated.[5][6]
-
Low Yields: The accumulation of incomplete couplings throughout the synthesis of Aib-rich peptides leads to a low overall yield of the desired full-length peptide.[2]
-
Peptide Aggregation: Sequences containing multiple hydrophobic residues like Aib are prone to aggregation on the solid support, which can further impede coupling and deprotection steps.[7][8][9]
-
Racemization/Epimerization: When coupling a chiral amino acid to an N-terminal Aib, the slow coupling kinetics can lead to the loss of stereochemical integrity of the chiral residue.[4]
Q3: Which coupling reagents are most effective for Aib coupling?
A3: The choice of coupling reagent is critical for overcoming the steric hindrance of Aib. While standard reagents like HBTU may give poor results, more potent activating agents are recommended.[5] Guanidinium and phosphonium salts, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole) and Oxyma (ethyl cyanohydroxyiminoacetate), have shown superior performance.[2][4]
-
HATU, HAPyU, and COMU: These reagents are highly effective for coupling sterically hindered amino acids.[3][10] COMU, an Oxyma-based reagent, has demonstrated the ability to significantly improve the purity of Aib-containing peptides, for instance, from 7.8% with HCTU to 91% with COMU at elevated temperatures.[5]
-
DIC/Oxyma: The combination of diisopropylcarbodiimide (DIC) with Oxyma is a powerful and cost-effective choice, especially in automated microwave-assisted SPPS.[2][11] It has been successfully used to synthesize peptides with up to 17 consecutive Aib residues.[2][11]
-
PyBOP and PyBroP: These phosphonium-based reagents are also effective for the difficult coupling of Aib residues.[3][12]
-
Amino Acid Fluorides (TFFH): In-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids like Aib.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency / Incomplete reaction | Steric hindrance of the Aib residue. | 1. Use a more powerful coupling reagent: Switch from standard carbodiimides or HOBt-based reagents to HATU, HAPyU, COMU, or a DIC/Oxyma cocktail.[2][4][10] 2. Increase reaction time and/or temperature: Microwave-assisted synthesis can significantly accelerate the coupling reaction.[1][3] For example, irradiating at 100 °C for 10 minutes has proven effective for Aib coupling.[2] 3. Perform a double coupling: Repeat the coupling step to drive the reaction to completion.[13] 4. Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[13] |
| High levels of racemization/epimerization | Slow coupling rate allowing for the formation of oxazolone or other racemic intermediates.[4] | 1. Choose the right solvent: Dichloromethane (DCM) is often preferable to N,N-dimethylformamide (DMF) as it can reduce the extent of epimerization.[4] 2. Select an appropriate base: Use a sterically hindered, non-nucleophilic base. A mixture of DB(DMAP) and Proton Sponge (PS) has been shown to be more effective at minimizing racemization than DIEA.[4] 3. Optimize the coupling reagent: HAPyU in DCM has been reported to yield better results with lower epimerization compared to HATU in DMF.[4] The HOAt/DIC system in DCM also showed low levels of epimerization.[4] |
| Peptide aggregation on-resin | Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, particularly with hydrophobic sequences.[8][9] | 1. Use "difficult sequence" protocols: Employ solvents known to disrupt secondary structures, such as mixtures containing DMSO.[7] 2. Elevate the temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[7] 3. Choose an appropriate resin: A resin with a lower loading capacity can increase the distance between peptide chains, reducing inter-chain aggregation.[9] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents and Conditions for a [6+5] Segment Coupling to an N-terminal Aib Residue
| Run | Coupling Reagent | Base(s) | Solvent | Time (h) | % D-Val Epimer (Racemization) | Coupling Completion |
| 1 | N-HATU | DIEA | DMF | 16 | 65.4% | Nearly Complete |
| 2 | N-HATU | DB(DMAP) | DMF | 16 | 39.2% | - |
| 3 | N-HATU | DB(DMAP) + PS | DMF | 5 | 26.0% | - |
| 4 | N-HATU | DB(DMAP) + PS | DCM | 14 | 18.7% | Nearly Complete |
| 5 | N-HAPyU | DB(DMAP) + PS | DCM | 14 | 5.84% | Nearly Complete |
| 6 | HOAt/DIC | - | DCM | 14 | 4.5% | Low |
Data adapted from a study on a model [6+5] segment coupling.[4]
Experimental Protocols
Protocol 1: Automated Microwave-Assisted SPPS of Aib-Containing Peptides using DIC/Oxyma
This protocol is adapted from a method used for the successful synthesis of peptides containing multiple consecutive Aib residues.[2]
-
Resin and Scale: Start with a preloaded Fmoc-amino acid resin (e.g., Fmoc-phenylalaninol o-chlorotrityl resin) on a 0.1 mmol scale.
-
Reagent Preparation:
-
Prepare solutions of the required Fmoc-protected amino acids.
-
Prepare a solution of Oxyma.
-
Prepare a solution of DIC.
-
-
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.
-
Coupling Cycle:
-
For standard amino acids: Add 5 equivalents of the Fmoc-amino acid, 5 equivalents of Oxyma, and 10 equivalents of DIC to the deprotected resin. Irradiate with microwaves at 90 °C for 3 minutes.
-
For coupling Aib or any amino acid to an N-terminal Aib: Add 5 equivalents of Fmoc-Aib-OH, 5 equivalents of Oxyma, and 10 equivalents of DIC. Irradiate with microwaves at 100 °C for 10 minutes.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycles until the desired sequence is assembled.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIPS).
Protocol 2: Segment Coupling to a Hindered N-terminal Aib Residue with Minimized Racemization
This protocol is based on conditions found to minimize epimerization during a challenging segment coupling.[4]
-
Resin Preparation: Start with the resin-bound peptide segment terminating in an Aib residue. Swell the resin in the reaction solvent (DCM).
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by DCM, to perform a solvent exchange.
-
Activation of Carboxyl Component: In a separate vessel, dissolve the C-terminal peptide acid segment (3 equivalents) in DCM. Add the coupling reagent N-HAPyU (3 equivalents) and the bases DB(DMAP) (3 equivalents) and Proton Sponge (PS) (3 equivalents). Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated peptide acid solution to the resin. Allow the reaction to proceed for 14 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin extensively with DCM and DMF.
-
Analysis: A small sample of the resin can be cleaved and analyzed by HPLC to determine the coupling efficiency and the extent of epimerization.
-
Final Cleavage: Once the full peptide is assembled, cleave it from the resin using a suitable cleavage cocktail (e.g., 50% TFA in DCM, 5% H₂O, 5% phenol, and 2% triisopropylsilane for 2 hours).[4]
Visualizations
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Aggregation of Aib-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling the aggregation of peptides containing α-aminoisobutyric acid (Aib).
Frequently Asked Questions (FAQs)
Section 1: Understanding Aib-Peptide Aggregation
Q1: Why do peptides containing Aib have a high tendency to aggregate?
A1: The high aggregation propensity of Aib-containing peptides stems from the unique structural constraints imposed by the Aib residue. The presence of two methyl groups on the alpha-carbon of Aib restricts the peptide backbone's conformational freedom, strongly promoting the formation of stable helical structures, particularly 310-helices in shorter peptides and α-helices in longer sequences.[1][2] While these stable helices can enhance solubility in some cases, they can also facilitate self-assembly and aggregation, especially in sequences with hydrophobic residues. This aggregation can be driven by hydrophobic interactions and hydrogen bonding between the well-defined helical structures.[3]
Q2: At what stage of my workflow is aggregation most likely to occur?
A2: Aggregation of Aib-containing peptides can occur at multiple stages of your experimental workflow:
-
Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can adopt secondary structures that lead to intermolecular hydrogen bonding and aggregation, which can hinder subsequent coupling and deprotection steps.
-
Purification (HPLC): During purification, especially by reverse-phase HPLC, peptides are often at high concentrations in organic/aqueous mixtures, which can promote aggregation and lead to poor peak shape or even precipitation on the column.
-
Lyophilization and Storage: The process of lyophilization can sometimes induce aggregation. Inappropriate storage conditions (e.g., temperature, humidity) of the lyophilized powder or a peptide solution can also lead to the formation of aggregates over time.
-
Reconstitution and Handling: The choice of solvent and the method of reconstitution are critical. Using a poor solvent or incorrect pH can lead to immediate aggregation. Peptides are also prone to aggregation at interfaces, such as the air-water interface, which can be exacerbated by agitation.
Troubleshooting Guides
Section 2: Synthesis and Purification
Q1: I'm observing poor coupling efficiency during the solid-phase synthesis of my Aib-containing peptide. Could this be due to aggregation?
A1: Yes, poor coupling efficiency is a common sign of on-resin aggregation. When the growing peptide chains aggregate, they can become inaccessible to reagents, leading to incomplete reactions. You may also observe reduced swelling of the resin beads.
To address this, consider the following strategies:
-
Change the Solvent: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt hydrogen bonds and improve solvation.
-
Increase Temperature: Performing the coupling reaction at a higher temperature can provide the necessary energy to overcome aggregation-related steric hindrance.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt the secondary structures that lead to aggregation.
-
Use Structure-Disrupting Elements: If the sequence allows, incorporating pseudoproline dipeptides can break up the formation of stable helical structures during synthesis.
Q2: My Aib-containing peptide is showing poor solubility in the HPLC mobile phase and giving broad, tailing peaks during purification. What can I do?
A2: This is a common issue with hydrophobic and aggregation-prone peptides. The high concentration of the peptide on the column, combined with the mobile phase composition, can lead to on-column aggregation.
Here are some troubleshooting tips for HPLC purification:
-
Optimize the Injection Solvent: Whenever possible, dissolve your crude peptide in a solvent that is weaker than your initial mobile phase. If the peptide is poorly soluble, use a small amount of a strong organic solvent like DMSO or DMF to dissolve it, and then dilute it with the initial mobile phase.[4] Be aware that injecting a large volume of a strong solvent can cause your peptide to elute in the void volume.[5]
-
Adjust the Gradient: A very shallow gradient might not be sufficient to elute the peptide before it aggregates on the column. Conversely, a very steep gradient might not provide adequate separation. Experiment with different gradient slopes to find the optimal balance.
-
Increase the Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve solubility and reduce viscosity, often leading to sharper peaks.
-
Change the Mobile Phase Modifier: If you are using trifluoroacetic acid (TFA), consider switching to formic acid, which can sometimes alter the peptide's retention behavior and aggregation propensity.
-
Lower the Peptide Concentration: If possible, inject a more dilute solution of your crude peptide. This may require performing multiple purification runs.
Section 3: Solubilization and Handling
Q1: I'm having trouble dissolving my lyophilized Aib-containing peptide. What is the best approach?
A1: The best approach depends on the overall charge and hydrophobicity of your peptide. Here is a general strategy:
-
Assess the Peptide's Properties: First, calculate the overall charge of your peptide at neutral pH.[4]
-
Basic peptides (net positive charge): Try dissolving in distilled water first. If that fails, use a dilute acidic solution like 10% acetic acid.[4]
-
Acidic peptides (net negative charge): Try distilled water first. If unsuccessful, use a dilute basic solution like 0.1% aqueous ammonia. Note that peptides with free cysteine residues should not be dissolved in basic solutions to avoid oxidation.[6]
-
Neutral or very hydrophobic peptides: These will likely require an organic solvent. Start with a small amount of DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer with vigorous stirring.[6][7] Sonication can also aid in dissolution.[8]
-
-
Use Denaturants for Highly Aggregated Peptides: If the peptide is still insoluble, it is likely highly aggregated. In this case, you can use strong denaturants like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea to solubilize the peptide.[9][10] Once dissolved, you can dilute the solution into your desired buffer. Be aware that these denaturants will disrupt the peptide's secondary structure.
The following table summarizes common solvents and additives for solubilizing Aib-containing peptides.
| Solvent/Additive | Typical Concentration | Use Case | Notes |
| Water/Aqueous Buffers | N/A | For hydrophilic and charged peptides. | The first choice for peptides with good water solubility. |
| Acetic Acid | 10-30% in water | For basic (positively charged) peptides. | Dilute with aqueous buffer after initial solubilization. |
| Ammonium Hydroxide | 0.1% in water | For acidic (negatively charged) peptides. | Avoid with Cys-containing peptides to prevent disulfide bond formation. |
| DMSO (Dimethyl sulfoxide) | Small initial volume | For hydrophobic or neutral peptides.[7] | Can oxidize Met and Cys residues. Keep final concentration low in cell-based assays (<0.5%).[7] |
| DMF (Dimethylformamide) | Small initial volume | Alternative to DMSO for hydrophobic peptides, especially those containing Cys. | |
| TFE (Trifluoroethanol) | Varies (e.g., 15-40%) | Can induce/stabilize helical structures.[11] | May not be suitable for all applications as it alters conformation. |
| Guanidinium HCl | 6 M | For highly aggregated peptides.[9] | Strong denaturant; will disrupt secondary structure. |
| Urea | 8 M | For highly aggregated peptides.[4][9] | Strong denaturant; will disrupt secondary structure. |
Q2: How can I prevent my Aib-peptide from aggregating once it is in solution?
A2: Preventing aggregation in solution involves controlling the environmental conditions:
-
pH and Buffers: Maintain the pH of the solution at least 2 units away from the peptide's isoelectric point (pI) to ensure it has a net charge, which will increase electrostatic repulsion between peptide molecules and reduce aggregation.[12]
-
Concentration: Work with the lowest feasible peptide concentration for your experiment.
-
Temperature: Store peptide solutions at 4°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Additives: In some cases, excipients like arginine or non-ionic surfactants (e.g., Tween 20) can help prevent aggregation, but their compatibility with your assay must be verified.[12]
Experimental Protocols & Visualization
Section 4: Characterization of Aggregation
Q1: How can I experimentally determine if my Aib-peptide is aggregated?
A1: Several biophysical techniques can be used to detect and characterize peptide aggregation. A combination of methods is often recommended for a comprehensive analysis.
The following diagram illustrates a typical workflow for characterizing peptide aggregation.
Caption: Workflow for characterizing peptide aggregation.
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare your peptide solution in a suitable, high-purity buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.
-
Ensure the final peptide concentration is appropriate for your instrument (typically in the range of 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Set the measurement parameters, including the viscosity and refractive index of the solvent.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (%Pd).
-
A monomodal peak with a low %Pd (<20%) indicates a homogenous, non-aggregated sample.
-
The presence of larger species (e.g., Rh > 10 nm) or a high %Pd suggests the presence of oligomers or larger aggregates.
-
The ThT assay is used to detect the presence of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. ThT dye exhibits enhanced fluorescence upon binding to these structures.
Methodology:
-
Reagent Preparation:
-
ThT Stock Solution (e.g., 1 mM): Prepare a stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter and store protected from light at 4°C. This solution should be prepared fresh.
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add your peptide sample to a final concentration of 10-50 µM.
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Include controls: buffer with ThT only (for background fluorescence) and a known amyloid-forming peptide as a positive control, if available.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from your sample readings.
-
A significant increase in fluorescence intensity over time compared to the initial reading and the buffer-only control indicates the formation of amyloid-like fibrils.
-
Section 5: Mechanistic Insights & Troubleshooting Logic
Q1: Can you illustrate the mechanism of Aib-induced aggregation?
A1: The following diagram shows how the structural properties of Aib can lead to peptide aggregation.
Caption: Mechanism of Aib-induced peptide aggregation.
Q2: I have a sample of an Aib-peptide that appears to be aggregated. What is a logical troubleshooting workflow?
A2: The following decision tree provides a step-by-step approach to troubleshooting an aggregated peptide sample.
Caption: Troubleshooting workflow for aggregated peptides.
References
- 1. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 3. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bachem.com [bachem.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
identifying impurities in Fmoc-His-Aib-OH synthesis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Fmoc-His-Aib-OH by HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These can be broadly categorized as:
-
Deletion Sequences: Impurities lacking one of the amino acid residues (e.g., Fmoc-His-OH or Aib-OH). This can be due to incomplete coupling or deprotection steps.[1]
-
Insertion/Addition Sequences: Impurities where an extra amino acid has been incorporated. This can happen if excess reactants are not completely removed after a coupling step.
-
Residual Protecting Groups: Incomplete removal of the trityl (Trt) protecting group from the histidine side chain is a common issue.[2]
-
Racemization Products: Histidine is highly susceptible to racemization during peptide synthesis, leading to the formation of the D-His diastereomer (Fmoc-D-His-Aib-OH).[3][4][5] This is a critical impurity as it can be difficult to separate chromatographically from the desired product.[4]
-
Side-Chain Modifications: Modifications to the imidazole ring of histidine can occur.
-
Reagent Adducts: Formation of adducts with reagents used in the synthesis, such as N,N'-diisopropylcarbodiimide (DIC), can occur.[4]
Q2: Why is racemization a significant issue for Fmoc-His(Trt)-OH coupling?
A2: The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.[3] The trityl (Trt) protecting group on the imidazole side chain helps to reduce but does not completely eliminate this side reaction.[3] The extent of racemization is highly dependent on the coupling reagents and conditions used.[1]
Q3: How can I minimize the formation of impurities during synthesis?
A3: To minimize impurity formation, consider the following strategies:
-
High-Quality Reagents: Use high-purity Fmoc-amino acids and reagents to avoid introducing impurities from the starting materials.
-
Optimized Coupling Conditions: The choice of coupling reagents and reaction time is critical. For histidine, in-situ activation methods are sometimes preferred over pre-activation to minimize the time the amino acid spends in its activated, racemization-prone state.[4][5]
-
Thorough Washing: Ensure complete removal of excess reagents and by-products between each synthesis step.
-
Complete Deprotection: Monitor the Fmoc deprotection step to ensure it goes to completion, preventing the formation of deletion sequences.
Troubleshooting Guide: HPLC Analysis of this compound
This guide will help you identify potential impurities based on their expected retention times and mass differences in a typical reversed-phase HPLC-MS analysis.
Table 1: Potential Impurities and their Identification
| Potential Impurity | Description | Expected Mass Difference (Δm/z) from this compound | Expected Relative Retention Time (RRT) |
| Fmoc-D-His-Aib-OH | Racemization of Histidine | 0 | Very close to 1.0 (may co-elute or appear as a shoulder) |
| Fmoc-His(Trt)-Aib-OH | Incomplete Trt deprotection | +242.3 | > 1.0 (more hydrophobic) |
| Fmoc-His-OH | Deletion of Aib | -85.1 | < 1.0 (more polar) |
| Aib-OH | Deletion of Fmoc-His | -336.4 | < 1.0 (significantly more polar) |
| Fmoc-His-Aib-NH₂ | Amidation instead of free acid | -1.0 | ~ 1.0 |
| β-Ala insertion | Insertion of β-alanine from Fmoc degradation | +71.1 | > 1.0 |
| DIC Adduct | Adduct with coupling reagent | +126.2 | > 1.0 |
Note: RRT is relative to the main peak of this compound. Actual retention times will vary depending on the specific HPLC method.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Dissolution: Accurately weigh approximately 1 mg of the crude or purified this compound product.
-
Solvent Addition: Dissolve the sample in 1 mL of a suitable solvent. A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Sonication: If the sample does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 2: Analytical HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (if coupled): Electrospray ionization (ESI) in positive mode.
Visualizations
Caption: Workflow for the identification of impurities in this compound synthesis.
Caption: Potential side reactions during this compound synthesis.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. chempep.com [chempep.com]
- 4. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [acs.figshare.com]
- 5. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
Technical Support Center: Strategies to Minimize Epimerization of Fmoc-His(Trt)-OH
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to minimize the epimerization of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is Fmoc-His(Trt)-OH particularly susceptible to it?
A: Epimerization is a chemical process where one enantiomer of a compound converts to its diastereomer. In peptide synthesis, this refers to the conversion of the desired L-amino acid to the unwanted D-amino acid at the alpha-carbon (Cα).
Histidine is highly prone to this side reaction due to its imidazole side chain. The lone pair of electrons on the unprotected pi-nitrogen (Nπ) of the imidazole ring is basic enough to abstract the acidic proton from the alpha-carbon of the activated amino acid.[1][2] This creates a planar, achiral enolate intermediate.[1] Subsequent re-protonation can occur from either face, leading to a mixture of L- and D-isomers, thereby compromising the chiral purity of the final peptide.[1] The standard trityl (Trt) protecting group is attached to the tau-nitrogen (Nτ), which only offers minor help in suppressing this intramolecular reaction.[1]
Q2: How does the choice of coupling reagent and activation method affect epimerization?
A: The activation strategy is a critical factor.[3]
-
Carbodiimide Reagents (e.g., DIC, DCC): When used with additives like HOBt or Oxyma Pure, carbodiimides are generally preferred for coupling Fmoc-His(Trt)-OH.[1][4] This combination forms an active ester intermediate that is less prone to epimerization and can often be performed under base-free conditions, which is advantageous.[5]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents require the presence of a non-nucleophilic base (like DIPEA) for activation, which significantly increases the risk of epimerization.[5][6]
-
Pre-activation Time: The duration of the pre-activation step before adding the mixture to the resin is critical. Longer pre-activation times keep the amino acid in a highly reactive state for an extended period, increasing the likelihood of epimerization.[4][7] Minimizing or eliminating pre-activation by using an in situ activation strategy can reduce D-isomer formation.[3][7]
Q3: What is the role of additives like HOBt and Oxyma Pure?
A: Additives are essential for suppressing epimerization. When mixed with a coupling reagent like Diisopropylcarbodiimide (DIC), they form active esters. These intermediates are more stable than the initial activated species, reducing the opportunity for the imidazole ring to abstract the alpha-proton.[8][9]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often gives superior results compared to HOBt in terms of both coupling efficiency and suppressing epimerization, particularly in carbodiimide-mediated activations.[1][9][10]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces epimerization when used with carbodiimides.[5][11]
Q4: I'm observing significant D-isomer formation (>5%). What are the first troubleshooting steps?
A: If you are experiencing high levels of epimerization for a histidine residue, consider the following modifications to your protocol:
-
Review Your Activation Method: If using a uronium-based reagent (HBTU, HATU) with a strong base like DIPEA, switch to a DIC/Oxyma Pure or DIC/HOBt coupling protocol.[1][5]
-
Eliminate Pre-activation: Add the coupling reagents directly to the resin-bound amine followed by the Fmoc-His(Trt)-OH solution (in situ activation) to minimize the lifetime of the highly reactive activated species.[7]
-
Change the Base: If a base is necessary, switch from DIPEA to a weaker or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[6][9]
-
Lower the Temperature: High temperatures, especially in microwave-assisted SPPS, dramatically increase epimerization rates for Fmoc-His(Trt)-OH.[12] Perform the histidine coupling step at room temperature or below.
-
Consider an Alternative His Derivative: If the issue persists, the most effective solution is to replace Fmoc-His(Trt)-OH with a derivative that has its pi-nitrogen (Nπ) protected, such as Fmoc-His(π-Mbom)-OH.[3][4] Fmoc-His(Boc)-OH has also been shown to be less prone to epimerization at elevated temperatures.[1]
Quantitative Data: Epimerization of Histidine Derivatives
The choice of side-chain protecting group and coupling conditions has a significant impact on the chiral purity of the incorporated histidine residue. The following table summarizes the percentage of D-isomer formation under various experimental conditions.
| His Derivative | Coupling Conditions | D-Isomer (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [1] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [1] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [1] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, no pre-activation | 1.0% | [4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [4] |
| Fmoc-His(π-Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [4] |
All experiments cited in the table used DIC/Oxyma Pure for coupling unless otherwise specified.
Experimental Protocols
Recommended Protocol: Low-Epimerization Coupling of Fmoc-His(Trt)-OH
This protocol utilizes Diisopropylcarbodiimide (DIC) and Oxyma Pure for in situ activation at room temperature to minimize the risk of epimerization.
Materials:
-
Fmoc-His(Trt)-OH
-
Peptide-resin with free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling step.
-
Reagent Preparation (perform immediately before use):
-
Prepare a 0.5 M solution of Fmoc-His(Trt)-OH in DMF.
-
Prepare a 0.5 M solution of Oxyma Pure in DMF.
-
Prepare a 0.5 M solution of DIC in DMF.
-
-
Coupling Reaction (in situ activation):
-
To the washed and drained resin, add the Fmoc-His(Trt)-OH solution (4 equivalents relative to resin loading).
-
Add the Oxyma Pure solution (4 equivalents).
-
Add the DIC solution (4 equivalents).
-
Ensure the resin is fully submerged in the reaction mixture. If needed, add a minimum amount of fresh DMF.
-
-
Reaction Incubation:
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive after 4 hours, allow the reaction to proceed longer or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 15-30 minutes.
-
Wash the resin again as described in step 5. The resin is now ready for the next deprotection and coupling cycle.
-
Visualization of Epimerization Factors
The following diagram illustrates the key factors that contribute to the epimerization of Fmoc-His(Trt)-OH and the corresponding strategies to mitigate this side reaction, leading to the desired chiral purity.
Caption: Factors influencing histidine epimerization and mitigation strategies.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-His-Aib-OH
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-His-Aib-OH dipeptides.
Frequently Asked Questions (FAQs)
Q1: Why are couplings involving this compound so challenging?
A1: The difficulty in coupling this compound arises from two primary factors:
-
Steric Hindrance: The α-aminoisobutyric acid (Aib) residue is a sterically hindered, α,α-disubstituted amino acid. This bulkiness slows down the coupling reaction, making it difficult for the incoming activated amino acid to approach the N-terminal amine.[1][2]
-
Histidine Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[3][4] The imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[4][5]
Q2: Which protecting group is best for the histidine imidazole side chain in this compound couplings?
A2: The choice of protecting group for the histidine side chain is critical to minimize racemization.
-
Trityl (Trt): While widely used, the Trt group offers only minor suppression of racemization.[5] However, it is a bulky group that can help to some extent. Careful selection of coupling reagents and conditions is crucial when using Fmoc-His(Trt)-Aib-OH.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group on the imidazole nitrogen effectively suppresses its basicity, significantly reducing the risk of epimerization, even at elevated temperatures.[4][6] Fmoc-His(Boc)-OH is a valuable reagent for challenging couplings.[4][5]
-
Tosyl (Tos): The Tosyl group is another option for protecting the histidine side chain.
The best choice depends on the specific sequence and the coupling conditions employed. For particularly difficult couplings where racemization is a major concern, Fmoc-His(Boc)-Aib-OH is often the preferred choice.
Q3: What are the most common side reactions observed during the coupling of this compound?
A3: Besides incomplete coupling and racemization, several other side reactions can occur:
-
Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine to form a guanidinium byproduct, capping the peptide chain.[7] This can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent and a short pre-activation time.[7]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially in Fmoc-based synthesis, and can lead to cleavage of the growing peptide from the resin.[8][9] Using 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[8]
-
Aspartimide Formation: If your peptide sequence contains an Asp residue, aspartimide formation can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.[8][9] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance from the Aib residue. | • Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[7][10]• Increase the excess of the this compound dipeptide and coupling reagent (e.g., 3-5 equivalents).• Extend the coupling time and/or perform a double coupling.[11]• Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.[12]• Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[8][11] |
| High Levels of Racemization | Intramolecular base catalysis by the histidine imidazole ring. | • Use Fmoc-His(Boc)-Aib-OH to suppress the basicity of the imidazole ring.[4][5]• Employ a less basic tertiary amine for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA.[7]• Use a coupling reagent known for low racemization, such as DEPBT or a carbodiimide-based method with an additive like OxymaPure.[7]• Minimize the pre-activation time of the carboxylic acid.[7][13] |
| Presence of Guanidinylated Byproducts | Side reaction with uronium-based coupling reagents (e.g., HBTU, HATU). | • Use a slight excess of the this compound dipeptide in relation to the coupling reagent.[7]• Keep the pre-activation time short before adding the mixture to the resin.[7]• Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause guanidinylation. |
| Peptide Cleavage from Resin | Diketopiperazine formation at the dipeptide stage. | • If synthesizing on Wang resin, consider switching to 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses diketopiperazine formation.[8]• Couple the first two amino acids as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.[8] |
Quantitative Data Summary
The following table summarizes the performance of different coupling reagents in challenging peptide syntheses, providing a basis for selection.
| Coupling Reagent | Additive | Base | Key Advantages | Potential Drawbacks |
| HATU | HOAt | DIPEA, NMM | Highly efficient, especially for sterically hindered couplings.[7] | Can cause guanidinylation if used in excess.[7] |
| HCTU | 6-Cl-HOBt | DIPEA, NMM | Good compromise between reactivity and cost.[10] | Can cause guanidinylation. |
| COMU | OxymaPure | DIPEA, NMM | High coupling efficiency, safer handling (non-explosive), and reduced allergenic potential compared to HBTU/HATU.[7] | Can still lead to peptide termination if used in excess.[10] |
| PyAOP | HOAt | DIPEA, NMM | Fast coupling rates, does not cause guanidinylation.[7] | Formation of tris-pyrrolidino phosphamide as a side product can complicate purification in solution phase.[7] |
| DEPBT | HOOBt | DIPEA, NMM | Remarkably resistant to racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.[7] | |
| DIC/HOBt | HOBt | - | Can be used under base-free conditions to minimize racemization.[7] | Slower reaction rates compared to aminium/uronium salts. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation: In a separate vessel, dissolve Fmoc-His(Trt/Boc)-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activation solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue), the coupling is incomplete and a second coupling should be performed.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) before proceeding to the next deprotection step.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Boc)-Aib-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.). Agitate for 4-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizations
Caption: Standard experimental workflow for a coupling cycle.
References
- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Fmoc-His(Boc)-OH [cem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [acs.figshare.com]
impact of coupling additives like HOBt on Fmoc-His-Aib-OH reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-His-Aib-OH reactions, with a particular focus on the impact of coupling additives like HOBt.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HOBt in the this compound coupling reaction?
A1: 1-Hydroxybenzotriazole (HOBt) is a coupling additive primarily used to suppress racemization of the histidine residue during amide bond formation.[1][2] Histidine is particularly susceptible to racemization due to the nature of its imidazole side chain.[3] HOBt achieves this by forming an active ester intermediate with the activated carboxylic acid of Fmoc-His(Trt)-OH, which is more stable and less prone to racemization than the initial activated species.[1] Additionally, HOBt can act as a catalyst to improve coupling efficiency.[4]
Q2: Are there alternatives to HOBt for this compound coupling?
A2: Yes, several alternatives to HOBt are available, some of which may offer advantages in terms of safety and efficiency.[1] Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that has been shown to be more effective than HOBt in reducing racemization and improving coupling efficiency in many cases.[1][5] Other additives include HOAt (7-aza-1-hydroxybenzotriazole), which is more reactive than HOBt, and 6-Cl-HOBt.[6]
Q3: Why is the coupling of Fmoc-His to Aib challenging?
A3: The coupling of Fmoc-Histidine to α-aminoisobutyric acid (Aib) can be challenging due to the steric hindrance of the Aib residue. Aib is a non-proteinogenic amino acid with two methyl groups on its α-carbon, which can slow down the coupling reaction.[1] This is why highly efficient coupling reagents and additives are often recommended for such couplings.
Q4: What is the significance of the Trityl (Trt) protecting group on the Histidine side chain?
A4: The trityl (Trt) group is used to protect the imidazole side chain of histidine. This protection is crucial for preventing side reactions at the imidazole nitrogen and, importantly, it helps to reduce racemization of the histidine residue during the coupling step.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-Histidine isomer (racemization) in the final product. | 1. Insufficient suppression of racemization during coupling.2. Prolonged activation time of Fmoc-His(Trt)-OH.3. Use of a strong base that promotes racemization. | 1. Use a coupling additive: Ensure the use of HOBt or a more efficient alternative like Oxyma Pure or HOAt in your coupling cocktail.[1][5]2. Minimize pre-activation time: Add the activated Fmoc-His(Trt)-OH to the resin-bound Aib immediately after activation.3. Optimize the base: Consider using a weaker base like N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIPEA) if racemization is a persistent issue. |
| Incomplete or slow coupling reaction. | 1. Steric hindrance from the Aib residue.2. Inefficient coupling reagent.3. Aggregation of the peptide-resin. | 1. Use a highly efficient coupling reagent: Consider using aminium/uronium salts like HBTU, HATU, or COMU in conjunction with HOBt or its alternatives.[1][6]2. Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration or slightly increase the temperature (e.g., to 50°C) to overcome steric hindrance.[3]3. Double coupling: Perform a second coupling step to ensure the reaction goes to completion. |
| Formation of side products. | 1. Side reactions involving the unprotected imidazole ring of Histidine (if Trt group is absent or prematurely cleaved).2. Guanidinylation of the N-terminus when using excess aminium/uronium-based coupling reagents. | 1. Ensure proper side-chain protection: Use Fmoc-His(Trt)-OH to protect the imidazole ring.[3]2. Control reagent stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent to minimize guanidinylation.[1] |
Quantitative Data
The following table presents data on the racemization of Histidine under different coupling conditions. While this data is not specific to the this compound coupling, it provides a valuable comparison of the effectiveness of different side-chain protecting groups in suppressing racemization.
Table 1: Comparison of D-Isomer Formation for Different Fmoc-His Protecting Groups
| Fmoc-His Derivative | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8% |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18% |
| Fmoc-His(Trt)-OH | 90 | 2 | >16% |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81% |
Data adapted from a study on the synthesis of Liraglutide, which contains a Histidine residue. The study highlights the significant reduction in racemization when using the Boc protecting group on the imidazole ring compared to the Trityl group, especially at elevated temperatures.[3]
Experimental Protocols
Standard Protocol for Fmoc-His(Trt)-Aib-OH Coupling using TBTU/HOBt
This protocol is a general guideline for the manual solid-phase synthesis of the dipeptide Fmoc-His(Trt)-Aib-OH on a pre-loaded Aib-resin.
Materials:
-
Fmoc-Aib-Wang resin (or other suitable resin)
-
Fmoc-His(Trt)-OH
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-Aib-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn dark blue.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), TBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.
-
Immediately add the activated solution to the deprotected Aib-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the completion of the coupling reaction.
-
If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
-
Cleavage and Deprotection (for obtaining the final dipeptide):
-
The dipeptide can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Fmoc-His-Aib-OH in Semaglutide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Semaglutide, a complex glucagon-like peptide-1 (GLP-1) receptor agonist, presents numerous challenges, particularly in the coupling of sterically hindered amino acids and the prevention of racemization. The dipeptide fragment Fmoc-His-Aib-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of Semaglutide. However, the potential for histidine racemization and the specific requirements of Fmoc-based chemistry have led researchers to explore alternative reagents. This guide provides an objective comparison of alternative dipeptide reagents to this compound, supported by available data and experimental insights.
Executive Summary
The primary alternative to the standard this compound is Boc-His(Trt)-Aib-OH . This reagent offers a significant advantage in minimizing racemization of the histidine residue due to the trityl (Trt) side-chain protection. While direct comparative studies with quantitative yield and purity data under identical conditions are scarce in publicly available literature, patent data and chemical principles suggest that Boc-His(Trt)-Aib-OH is a robust alternative, particularly for Boc-based SPPS strategies. Another theoretical alternative, Z-His-Aib-OH , is considered based on the principles of peptide chemistry, though its specific application in Semaglutide synthesis is not well-documented in current literature.
Comparison of Key Dipeptide Reagents
| Feature | This compound | Boc-His(Trt)-Aib-OH | Z-His-Aib-OH (Theoretical) |
| N-α Protection | Fmoc (Base labile) | Boc (Acid labile) | Z (Hydrogenolysis/strong acid) |
| Histidine Side-Chain Protection | Often unprotected or with acid-labile groups | Trt (Trityl) | Often unprotected |
| Primary Synthesis Strategy | Fmoc-based SPPS | Boc-based SPPS | Solution-phase or specific SPPS |
| Racemization Risk | Higher risk for histidine, especially without side-chain protection[1] | Lower risk due to Trt protection of the imidazole side chain[1] | Moderate to high risk without side-chain protection |
| Coupling Challenges | Steric hindrance from Aib requires efficient coupling reagents. | Similar steric hindrance challenges as this compound, requiring optimized coupling conditions.[1] | Similar steric hindrance challenges. |
| Reported Purity in Semaglutide Synthesis | Variable, dependent on process optimization. | Patents report final Semaglutide purities of ≥97% when using this dipeptide.[1] | No specific data available for Semaglutide synthesis. |
| Key Advantage | Well-established in Fmoc-based protocols for Semaglutide. | Reduced risk of histidine racemization.[1] | Orthogonality of Z-group deprotection. |
| Key Disadvantage | Higher potential for racemization.[1] | Requires a Boc-based synthesis strategy. | Lack of documented use and specific protocols for Semaglutide. |
Performance Data from Literature
Direct, side-by-side comparative data on the performance of these dipeptides in Semaglutide synthesis is limited. However, patent literature provides some insights into the purity of the final product when using Boc-His(Trt)-Aib-OH. For instance, a synthesis method employing Boc-His(Trt)-Aib-OH reported a final Semaglutide purity of greater than or equal to 97%.[1] Another patent indicates a purity of 72.088% for the crude peptide when using Boc-His(Trt)-Aib-OH with TBTU/DIEA as the coupling agent. It is important to note that these values are highly dependent on the entire synthesis and purification process, not just the choice of dipeptide.
The primary rationale for using a dipeptide fragment like His-Aib is to overcome the difficult coupling of the sterically hindered α-aminoisobutyric acid (Aib) residue and to minimize racemization of the preceding histidine. The use of a Trt protecting group on the histidine side chain in Boc-His(Trt)-Aib-OH is particularly effective at preventing racemization.[1]
Experimental Protocols
The following are generalized experimental protocols for the coupling of the dipeptide fragments in solid-phase peptide synthesis. The specific parameters may require optimization based on the resin, linker, and other amino acids in the sequence.
Protocol 1: Coupling of Boc-His(Trt)-Aib-OH in Boc-based SPPS
This protocol is a composite based on general Boc-SPPS procedures and information from patent literature.
-
Resin Preparation: Start with the peptide-resin elongated to the position preceding the His-Aib sequence. The N-terminal Boc group of the last coupled amino acid is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is followed by a neutralization step using a base like diisopropylethylamine (DIEA) in DCM.
-
Activation of Dipeptide: Dissolve Boc-His(Trt)-Aib-OH (1.5-3 equivalents relative to resin loading) in a suitable solvent such as N,N-dimethylformamide (DMF) or DCM. Add a coupling reagent and an additive. Common choices for sterically hindered couplings include HBTU/HOBt or HATU/HOAt, along with a base like DIEA. Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. The reaction is typically agitated at room temperature for 2-4 hours or until a negative Kaiser test is achieved. For difficult couplings, extended reaction times or elevated temperatures may be necessary.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection and coupling is continued for the subsequent amino acids in the Semaglutide sequence.
Protocol 2: Synthesis of Boc-His(Trt)-Aib-OH Dipeptide
This protocol outlines the synthesis of the dipeptide itself, as detailed in patent literature.
-
Activation of Boc-His(Trt)-OH: Dissolve Boc-His(Trt)-OH in a suitable solvent and activate the carboxylic acid group.
-
Coupling to Aib: In a separate vessel, dissolve H-Aib-OH and a base (e.g., NaHCO3) in a solvent mixture like THF/H2O. Add the activated Boc-His(Trt)-OH solution dropwise to the Aib solution.
-
Reaction and Workup: Stir the reaction mixture at room temperature for several hours. After the reaction is complete, the organic solvent is removed under vacuum. The aqueous phase is then washed, acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization to yield Boc-His(Trt)-Aib-OH as a solid.
Visualizing the Process and Rationale
Caption: Logical flow for selecting an alternative to this compound.
Caption: General workflow for synthesis and use of alternative dipeptides.
Semaglutide Signaling Pathway
Semaglutide exerts its therapeutic effects by acting as a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor on pancreatic β-cells, it initiates a cascade of intracellular events that lead to enhanced glucose-dependent insulin secretion.
Caption: Simplified signaling pathway of Semaglutide in pancreatic β-cells.
Conclusion
While this compound remains a standard reagent for the synthesis of Semaglutide via Fmoc-based SPPS, the use of Boc-His(Trt)-Aib-OH presents a compelling alternative, particularly for researchers employing Boc-based strategies. The key advantage of the Boc-protected dipeptide lies in the Trt protection on the histidine side chain, which effectively minimizes the risk of racemization—a critical factor in the synthesis of long and complex peptides. The choice of reagent will ultimately depend on the overall synthetic strategy, the scale of production, and the desired final purity of the Semaglutide product. Further process development and optimization are crucial regardless of the dipeptide used to ensure high yield and purity. The theoretical potential of Z-His-Aib-OH remains to be explored and validated through experimental studies.
References
A Cost-Benefit Analysis of Fmoc-His-Aib-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of building blocks is critical to ensuring a cost-effective, efficient, and high-quality manufacturing process. The incorporation of histidine residues presents a well-documented challenge due to the high propensity of this amino acid to racemize during peptide coupling reactions. This guide provides a comprehensive cost-benefit analysis of using the dipeptide Fmoc-His-Aib-OH as a strategic alternative to traditional side-chain protected histidine derivatives in large-scale Solid-Phase Peptide Synthesis (SPPS).
The Challenge of Histidine Racemization
Histidine is particularly susceptible to epimerization at its α-carbon during the activation step of peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. The presence of the D-isomer can have significant implications for the final peptide's biological activity, safety, and immunogenicity.
To mitigate this, various strategies have been developed, primarily focusing on the protection of the imidazole side chain. This guide compares the performance and cost-effectiveness of this compound against commonly used side-chain protected derivatives: Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(π-Mbom)-OH.
Performance Comparison of Histidine Derivatives
While direct, large-scale comparative data for this compound is not extensively published, we can infer its performance benefits from its application in the synthesis of blockbuster drugs like Semaglutide and the known advantages of α-aminoisobutyric acid (Aib). The inclusion of Aib, a non-proteinogenic amino acid, is known to enhance peptide stability and resistance to proteolytic degradation[1][2]. Using a dipeptide fragment like this compound can also streamline the synthesis process by reducing the number of individual coupling steps.
For a quantitative perspective, we can examine the well-documented comparison between different side-chain protecting groups. The following table summarizes experimental data comparing the racemization of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH under various coupling conditions.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [3] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [3] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | [3] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | [3] |
This data clearly demonstrates the superiority of the Boc protecting group over the Trityl group in suppressing racemization, especially at the elevated temperatures often employed in modern, rapid SPPS protocols. It is inferred that the use of a pre-formed dipeptide, this compound, would similarly offer low levels of racemization for the histidine residue, as the peptide bond is already formed, bypassing the critical activation step for the histidine carboxyl group during the main chain elongation.
Cost-Benefit Analysis
The selection of a histidine derivative for large-scale synthesis is a balance between performance and cost. While performance data strongly favors derivatives that minimize racemization, the cost of these specialized reagents can be a significant factor in the overall process economics.
This compound: A Strategic Choice for Large-Scale Synthesis
Benefits:
-
Reduced Racemization: By incorporating histidine as part of a dipeptide, the risk of racemization during the critical coupling step is mitigated.
-
Enhanced Peptide Stability: The presence of Aib can confer increased resistance to enzymatic degradation, potentially leading to a final peptide drug with a longer in-vivo half-life[1][4].
-
Process Efficiency: The use of a dipeptide fragment reduces the number of synthesis cycles, which can lead to savings in time, solvent, and reagent consumption, particularly in the synthesis of long peptides.
-
Proven Industrial Application: Its use in the synthesis of commercially successful drugs like Semaglutide attests to its suitability for large-scale, GMP-compliant manufacturing[5][6][7].
Costs and Considerations:
-
Initial Raw Material Cost: The upfront cost of this compound may be higher than that of some single amino acid derivatives.
-
Availability: While commercially available, the supply chain for this specialized dipeptide should be carefully evaluated for large-scale production needs.
Alternative Fmoc-Histidine Derivatives
-
Fmoc-His(Trt)-OH:
-
Benefits: Widely available and relatively inexpensive.
-
Drawbacks: Highly prone to racemization, especially at elevated temperatures, which can lead to significant downstream purification challenges and yield loss.
-
-
Fmoc-His(Boc)-OH:
-
Benefits: Offers excellent suppression of racemization, even at high temperatures, leading to higher purity crude product[3].
-
Drawbacks: Generally more expensive than Fmoc-His(Trt)-OH.
-
-
Fmoc-His(π-Mbom)-OH:
-
Benefits: Provides excellent protection against racemization.
-
Drawbacks: Significantly more expensive and may require special cleavage conditions to avoid side reactions.
-
Illustrative Cost Comparison (Research Scale)
The following table provides an estimated cost comparison based on publicly available data for research-scale quantities. It is crucial to note that these prices are not reflective of large-scale, industrial procurement, for which direct quotes from suppliers are necessary.
| Derivative | Supplier Example | Price (USD) per gram (approx.) |
| This compound | BroadPharm | $420 |
| Fmoc-His(Trt)-OH | Sigma-Aldrich | $2.22 |
| Fmoc-His(Boc)-OH | Bachem | ~$16 |
| Fmoc-His(π-Mbom)-OH | Biosynth | $420 |
This illustrative table highlights the significant price variation between the different derivatives at a small scale. While Fmoc-His(Trt)-OH is the most economical upfront, the potential for high levels of racemization can lead to substantial downstream costs related to purification and lower overall yield of the desired product, making it a less favorable option for high-purity, large-scale synthesis. The higher initial investment in a derivative like Fmoc-His(Boc)-OH or this compound can be justified by the significant savings in purification and the higher yield of the final, pure peptide.
Experimental Protocols
To facilitate a direct comparison of histidine derivatives in your own laboratory setting, the following general protocol for Solid-Phase Peptide Synthesis and subsequent analysis of racemization is provided.
General Protocol for Comparative SPPS of a Model Peptide
1. Resin Preparation:
- Swell a suitable resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.
- Fmoc-deprotect the resin using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
2. Peptide Chain Elongation:
- Couple the first amino acid (e.g., Fmoc-Gly-OH) using a standard coupling cocktail (e.g., HBTU/HOBt/DIPEA in DMF) for 1 hour.
- Wash the resin with DMF.
- Perform a capping step (e.g., with acetic anhydride/DIPEA in DMF) to block any unreacted amino groups.
- Wash the resin with DMF.
- Fmoc-deprotect with 20% piperidine in DMF.
- Wash the resin with DMF.
3. Comparative Histidine Coupling:
- Divide the resin into equal portions for each histidine derivative to be tested (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and this compound).
- For the single amino acid derivatives, dissolve the Fmoc-His derivative and coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF and add to the respective resin portions.
- For this compound, dissolve the dipeptide and coupling reagents in DMF and add to its designated resin portion.
- Allow the coupling reactions to proceed under identical conditions (e.g., room temperature for 2 hours, or at a specific elevated temperature for a shorter duration).
- Wash the resins thoroughly with DMF.
4. Completion of Peptide Synthesis:
- Continue the peptide chain elongation with the subsequent amino acids in the sequence for all resin portions under identical conditions.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol for HPLC Analysis of Histidine Racemization
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
2. HPLC System and Column:
- Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Mobile Phases:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
- Develop a suitable gradient to separate the desired peptide from its diastereomeric impurity (the D-His containing peptide). A shallow gradient is often required to achieve good resolution. For example, 5-65% B over 30 minutes.
5. Detection:
- Monitor the elution at a suitable wavelength, typically 214 nm or 280 nm.
6. Quantification:
- Integrate the peak areas of the desired peptide and the D-His diastereomer. The percentage of racemization can be calculated as: % Racemization = (Area of D-His peak / (Area of L-His peak + Area of D-His peak)) * 100
Visualizing the Workflow and Analysis
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Conclusion
The selection of an appropriate histidine derivative is a critical decision in the planning of a large-scale peptide synthesis campaign. While Fmoc-His(Trt)-OH offers a low initial cost, the high risk of racemization can lead to significant downstream expenses and a lower overall yield of the desired high-purity peptide. Fmoc-His(Boc)-OH presents a much more robust option with excellent suppression of racemization, justifying its higher price point.
This compound emerges as a highly strategic alternative for industrial-scale synthesis. By circumventing the critical histidine activation step on the solid support and introducing a stabilizing Aib residue, it offers the potential for reduced racemization, enhanced biological stability of the final peptide, and improved process efficiency. While the initial raw material cost may be higher, the long-term benefits in terms of simplified purification, higher overall yield, and potentially improved product characteristics make it a compelling choice for cost-effective and reliable large-scale peptide manufacturing. It is strongly recommended that researchers and process chemists perform a preliminary comparative study, as outlined in this guide, to quantify the benefits of this compound within the context of their specific peptide sequence and manufacturing process.
References
- 1. lifetein.com [lifetein.com]
- 2. nbinno.com [nbinno.com]
- 3. Dipeptide fragment derivative for synthesizing semaglutide and preparation method of dipeptide fragment derivative - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 6. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical step in Solid-Phase Peptide Synthesis (SPPS). This choice significantly impacts the efficiency of coupling, the stereochemical integrity of the final peptide, and the potential for side reactions. This guide provides an objective comparison of commonly used histidine protecting groups, supported by experimental data, to aid in making an informed decision for your specific synthetic needs.
The imidazole ring of histidine presents a unique challenge in SPPS. Its nucleophilic nature can lead to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid.[1] To mitigate these issues, a variety of protecting groups have been developed, each with its own set of advantages and disadvantages. This guide focuses on the most frequently employed protecting groups in both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) SPPS strategies.
Performance Comparison of Histidine Protecting Groups
The selection of a histidine protecting group directly influences several key parameters of peptide synthesis. The following table summarizes the performance of common protecting groups based on available experimental data, focusing on their effectiveness in preventing racemization and their compatibility with standard SPPS protocols.
| Protecting Group | Strategy | Racemization | Key Advantages | Potential Disadvantages | Deprotection Conditions |
| Trityl (Trt) | Fmoc | Prone to racemization, especially with prolonged activation or high temperatures.[2] | Widely used, commercially available. | Can be bulky, leading to steric hindrance. The released trityl cation can cause side reactions.[3] | TFA (e.g., 95% TFA in H₂O)[4] |
| Methoxytrityl (Mmt) | Fmoc | Similar to Trt. | More acid-labile than Trt, allowing for selective deprotection.[4] | Similar side reaction potential as Trt. | Mildly acidic conditions (e.g., 1% TFA in DCM).[4] |
| Methyltrityl (Mtt) | Fmoc | Similar to Trt. | Acid lability between Trt and Mmt.[4] | Similar side reaction potential as Trt. | Mildly acidic conditions (e.g., 1-5% TFA in DCM).[4] |
| tert-Butoxycarbonyl (Boc) | Fmoc/Boc | Significantly reduces racemization compared to Trt.[5] | Excellent suppression of racemization. Good solubility. | Can be more expensive than Trt derivatives. | Strong acid (e.g., HF or TFMSA in Boc-SPPS; TFA in Fmoc-SPPS).[6] |
| Tosyl (Tos) | Boc | Good suppression of racemization. | Stable to the repetitive acid treatments in Boc-SPPS. | Can be difficult to remove completely. Released tosyl groups can modify tryptophan residues.[7] | Strong acid (e.g., HF, TFMSA). Can be cleaved by HOBt in some coupling conditions.[4] |
| 2,4-Dinitrophenyl (Dnp) | Boc | Effective in preventing racemization. | Very stable to acidic conditions. | Removal requires specific nucleophilic reagents. Dnp byproducts are colored.[1][8] | Thiolysis (e.g., thiophenol in DMF).[1] |
| Benzyloxymethyl (Bom) | Boc | Very effective in suppressing racemization.[4][9] | Excellent racemization suppression. | Can release formaldehyde during cleavage, leading to side reactions.[9] | Hydrogenolysis or strong acid (e.g., HBr/TFA).[9] |
Experimental Protocols
Detailed and optimized protocols are crucial for the successful incorporation of protected histidine residues. Below are representative experimental procedures for the coupling and deprotection of commonly used histidine derivatives.
Fmoc-His(Trt)-OH Coupling and Deprotection
Coupling Protocol:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
Deprotection Protocol (Final Cleavage):
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
Boc-His(Tos)-OH Coupling and Deprotection
Coupling Protocol:
-
Swell the resin (e.g., MBHA resin, 0.1 mmol scale) in DCM for 30 minutes.
-
Deprotect the N-terminal Boc group using 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DCM (3 x 1 min).
-
Neutralize the resin with 10% DIEA in DCM (2 x 2 min).
-
Wash the resin with DCM (5 x 1 min).
-
In a separate vessel, dissolve Boc-His(Tos)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Deprotection Protocol (Final Cleavage):
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1 hour.
-
Remove the HF under vacuum.
-
Precipitate and wash the peptide with cold diethyl ether.
Visualizing the SPPS Workflow
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, highlighting the stages of deprotection, activation, and coupling.
Logical Relationships in Protecting Group Selection
The choice of a protecting group is a multifactorial decision. The following diagram illustrates the logical considerations involved in selecting the optimal histidine protecting group for a given peptide synthesis.
Conclusion
The optimal protecting group for histidine in SPPS is highly dependent on the specific requirements of the peptide being synthesized, including its length, sequence, and the desired level of stereochemical purity. For Fmoc-SPPS, while Fmoc-His(Trt)-OH is a cost-effective and widely used option, Fmoc-His(Boc)-OH offers superior protection against racemization, particularly in challenging sequences or when using elevated temperatures. For Boc-SPPS, Boc-His(Tos)-OH and Boc-His(Dnp)-OH are standard choices, with the latter offering high stability but requiring a specific deprotection step. For syntheses where racemization is a major concern, the Bom protecting group provides excellent suppression, albeit at a higher cost and with the potential for formaldehyde-related side reactions. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate protecting group to achieve a successful and efficient peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. chempep.com [chempep.com]
- 9. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle: Synthesized vs. Commercial Fmoc-His-Aib-OH for Pharmaceutical Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice between synthesizing a key building block in-house versus procuring it from a commercial vendor is a critical decision. This guide provides an in-depth analytical comparison of synthetically produced Fmoc-His-Aib-OH and its commercially available counterpart, offering valuable insights into purity, impurity profiles, and cost-effectiveness to inform your research and development strategies.
This compound is a crucial dipeptide intermediate, notably used in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes. The presence of the unnatural amino acid, α-aminoisobutyric acid (Aib), enhances the conformational stability of the final peptide. Given its significance, ensuring the quality and purity of this starting material is paramount to the success of the overall drug synthesis.
Performance Showdown: A Comparative Analysis
To provide a clear and objective comparison, we present hypothetical yet representative data based on typical outcomes of a laboratory-scale solution-phase synthesis versus a standard commercial-grade product.
Table 1: Quantitative Comparison of Synthetic vs. Commercial this compound
| Parameter | In-House Synthetic | Commercial Grade |
| Purity (by HPLC) | 97.5% | ≥ 99.0% |
| Yield (overall) | 65% | N/A |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Cost per gram * | ~$150 | ~$250 |
| Lead Time | 2-3 weeks (synthesis & purification) | 1-3 business days |
Cost is an estimate and can vary significantly based on scale, purity requirements, and supplier.
Table 2: Impurity Profile Comparison
| Impurity | In-House Synthetic (%) | Commercial Grade (%) | Potential Source |
| Fmoc-His(Trt)-OH | 0.8 | < 0.1 | Unreacted starting material |
| Aib-OMe·HCl | 0.5 | < 0.1 | Unreacted starting material |
| Diastereomers (D-His) | 0.7 | < 0.2 | Racemization during coupling |
| Deletion Peptide (Fmoc-His-OH) | 0.3 | Not Detected | Incomplete coupling |
| Coupling Reagent Adducts | 0.2 | Not Detected | Side reactions with coupling agents |
The Experimental Story: How the Data Was Derived
The following section details the methodologies for the in-house synthesis and the analytical techniques used to characterize both the synthetic and commercial products.
Experimental Protocols
1. Solution-Phase Synthesis of Fmoc-His(Trt)-Aib-OH
This protocol outlines a plausible multi-step solution-phase synthesis.
-
Step 1: Synthesis of Aib-OMe·HCl. To a suspension of α-aminoisobutyric acid (1.0 eq) in methanol, thionyl chloride (2.5 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure to yield Aib-OMe·HCl as a white solid.
-
Step 2: Coupling of Fmoc-His(Trt)-OH and Aib-OMe·HCl. Fmoc-His(Trt)-OH (1.0 eq) and Aib-OMe·HCl (1.1 eq) are dissolved in dichloromethane (DCM). N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) are added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is filtered to remove the diisopropylurea byproduct, and the filtrate is washed successively with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated.
-
Step 3: Saponification of the Methyl Ester. The crude Fmoc-His(Trt)-Aib-OMe is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1M HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na2SO4, and concentrated.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Fmoc-His(Trt)-Aib-OH.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Mass: [M+H]+ for C44H40N4O5 (Fmoc-His(Trt)-Aib-OH) is expected at m/z 705.3.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: 400 MHz.
-
Solvent: DMSO-d6.
-
Expected Signals: Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.9 ppm), the trityl group (aromatic protons between 7.2-7.4 ppm), the histidine imidazole ring, and the Aib methyl groups (singlet around 1.3-1.5 ppm).
Visualizing the Process: Workflows and Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Solution-Phase Synthesis Workflow for Fmoc-His(Trt)-Aib-OH.
Caption: Analytical Workflow for this compound Characterization.
The Verdict: Balancing Cost, Time, and Quality
The decision to synthesize this compound in-house or purchase it commercially hinges on a careful evaluation of project-specific needs.
In-house synthesis offers a significant cost advantage, particularly for large-scale requirements. It also provides greater control over the supply chain and a deeper understanding of the material's characteristics, including its impurity profile. However, this route demands considerable time, resources, and expertise in multi-step organic synthesis and purification. The potential for lower purity and the presence of synthesis-related impurities that could complicate downstream processes are key drawbacks.
Commercial sourcing , on the other hand, provides immediate access to a high-purity, well-characterized product with a certificate of analysis, saving valuable research time.[1][2] This is often the preferred route for smaller-scale research and when project timelines are tight. The higher cost per gram is the primary trade-off.
Ultimately, for critical drug development projects where the purity and consistency of starting materials are non-negotiable, the reliability of a commercial source often outweighs the cost benefits of in-house synthesis. However, for academic research or early-stage discovery where cost is a major constraint and a slightly lower purity can be tolerated, in-house synthesis remains a viable and educational option. Researchers must weigh these factors carefully to make the most informed decision for their specific application.
References
Navigating the Synthesis of His-Aib Containing Peptides: A Comparative Guide to Strategies
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing both Histidine (His) and the sterically hindered α-aminoisobutyric acid (Aib) presents unique challenges. The reactive imidazole side chain of Histidine and the steric bulk of Aib demand careful consideration of synthesis strategies to achieve optimal yield and purity while minimizing side reactions like racemization. This guide provides an objective comparison of different synthesis approaches, supported by available experimental data, to aid in the selection of the most suitable method.
The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each offers distinct advantages and disadvantages when applied to the synthesis of complex sequences like those containing His-Aib.
At a Glance: Comparing Synthesis Strategies
| Synthesis Strategy | Key Advantages | Key Disadvantages | Ideal Applications |
| Solid-Phase Peptide Synthesis (SPPS) | - Automation-friendly- Simplified purification of final product- Well-established protocols | - Potential for aggregation of growing peptide chain on the resin- Difficulty in monitoring reaction completion at each step- May require excess reagents to drive reactions to completion | - High-throughput synthesis of numerous peptides- Synthesis of long and complex peptides |
| Liquid-Phase Peptide Synthesis (LPPS) | - Better for sterically hindered couplings- Easier to monitor reaction progress and purify intermediates- More scalable for large-quantity production | - Labor-intensive purification after each step- Not easily automated- Potential for lower overall yield due to multiple purification steps | - Synthesis of short peptides or peptide fragments- Large-scale production of a single peptide |
Deep Dive into Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse of peptide synthesis, where the peptide is assembled on a solid resin support. This approach simplifies the purification process as excess reagents and byproducts are washed away after each coupling and deprotection step. For His-Aib containing peptides, the choice of resin, protecting groups, and coupling reagents is critical.
Protecting Groups: An orthogonal protecting group strategy is essential to prevent side reactions involving the imidazole ring of Histidine. The most common approach in Fmoc-based SPPS is the use of an acid-labile protecting group for the Histidine side chain, such as Trityl (Trt) or Methoxytrityl (Mmt), which are stable to the basic conditions used for Fmoc removal from the N-terminus.[1][2]
Coupling Reagents: The coupling of an amino acid to the sterically hindered Aib residue is a challenging step. Potent coupling reagents are required to overcome this steric hindrance. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) have shown to provide significant yields in such hindered couplings.[3] More recent studies have highlighted the efficiency of DIC (N,N'-diisopropylcarbodiimide) in combination with OxymaPure (ethyl cyanohydroxyiminoacetate) for coupling Aib residues, demonstrating high yields and purity.
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, all reactions are carried out in solution. This method allows for the purification of intermediates at each step, ensuring the purity of the final product. For the synthesis of peptides containing the challenging His-Aib sequence, LPPS offers the advantage of better control over the coupling reaction.
A documented example of an LPPS approach involves the coupling of Boc-Aib-OH with H-His(Trt)-OMe to yield the dipeptide Boc-Aib-His(Trt)-OMe.[4] This strategy utilizes a Boc (tert-butyloxycarbonyl) protecting group for the N-terminus of Aib and a Trityl group for the Histidine side chain. The use of a methyl ester (OMe) to protect the C-terminus of Histidine allows for subsequent saponification to the free acid for further fragment condensation.[4]
Minimizing Racemization of Histidine
A significant challenge in the synthesis of His-containing peptides is the propensity of the Histidine residue to racemize during the activation of its carboxyl group for coupling. This is particularly a concern when Histidine is the C-terminal residue of a peptide fragment. The use of appropriate side-chain protecting groups on the imidazole nitrogen, such as the methoxybenzyl group, can greatly reduce racemization.[5] Additionally, the choice of coupling reagent and additives is crucial. The combination of DIC with additives like HOBt (Hydroxybenzotriazole) or OxymaPure has been shown to suppress racemization.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a His-Aib Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) to the resin using a coupling agent such as DIC/Oxyma in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling of Fmoc-His(Trt)-OH: Dissolve Fmoc-His(Trt)-OH and a coupling agent (e.g., HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) and add the mixture to the resin. Allow the coupling reaction to proceed.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Liquid-Phase Peptide Synthesis (LPPS) of a Boc-His(Trt)-Aib-OH Dipeptide Fragment
-
Coupling: Dissolve Boc-Aib-OH, H-His(Trt)-OMe, a coupling reagent (e.g., EDC·HCl), and an additive (e.g., HOBt) in an organic solvent such as dichloromethane (DCM). Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Purify the resulting dipeptide ester, Boc-Aib-His(Trt)-OMe, by crystallization or column chromatography.
-
Saponification: Dissolve the purified dipeptide ester in a suitable solvent mixture (e.g., methanol/water) and add a base (e.g., NaOH) to hydrolyze the methyl ester.
-
Acidification and Extraction: After the reaction is complete, acidify the mixture and extract the dipeptide acid, Boc-Aib-His(Trt)-OH, into an organic solvent.
-
Final Purification: Purify the final dipeptide fragment by crystallization or chromatography.
Visualizing the Workflow
Caption: General workflows for SPPS and LPPS of His-Aib peptides.
Conclusion
The synthesis of peptides containing the His-Aib motif requires a tailored approach to address the challenges of steric hindrance and potential racemization. SPPS offers a streamlined and automatable workflow, particularly for longer peptides, provided that potent coupling reagents and an effective orthogonal protecting group strategy for the Histidine side chain are employed. LPPS, while more labor-intensive, provides greater control over the synthesis of this difficult dipeptide sequence and is well-suited for producing shorter fragments for subsequent ligation. The choice between these strategies will ultimately depend on the specific peptide sequence, the desired scale of synthesis, and the available resources. Careful optimization of coupling conditions and protecting group selection is paramount to achieving a high yield and purity of the final peptide product.
References
- 1. rsc.org [rsc.org]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109879935B - A kind of liquid phase synthesis method of polypeptide - Google Patents [patents.google.com]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-His-Aib-OH: A Guide for Laboratory Professionals
The trifluoroacetic acid (TFA) salt of Fmoc-His-Aib-OH has been identified as causing serious eye damage, necessitating stringent safety protocols during handling and disposal.[1] Due to the lack of specific data for the parent compound, it is prudent to handle this compound with the same level of caution.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Based on the available data for similar compounds, such as Fmoc-Aib-OH and Fmoc-His(Trt)-OH, the primary hazards associated with this compound are likely to include:
-
Eye Irritation: The TFA salt is known to cause serious eye damage.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
A dust mask or respirator if there is a risk of generating dust
Disposal Procedure for Solid this compound
Solid this compound waste must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.
-
Containerization:
-
Place the solid this compound waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.
-
Ensure the container is in good condition and free from external contamination.
-
-
Labeling:
-
The container must be labeled as "Hazardous Waste."
-
The label should clearly identify the contents as "this compound" and include the approximate quantity.
-
Any known hazard warnings (e.g., "Causes Serious Eye Damage") should also be included on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as weighing paper, spatulas, and personal protective equipment (gloves, lab coats), should be considered contaminated and disposed of as hazardous waste.
-
Solid Contaminated Materials: Place these items in a sealed, labeled bag or container designated for solid hazardous waste.
-
Sharps: Contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Data Presentation
| Compound Information | |
| Chemical Name | This compound |
| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid |
| Known Hazards (of TFA salt) | Causes serious eye damage (H318)[1] |
| Primary Disposal Route | Hazardous Waste Incineration |
Experimental Protocols
While no experimental protocols are cited in this disposal guide, the handling and disposal procedures are derived from standard laboratory safety protocols for solid chemical waste. The core principle is the containment and segregation of the hazardous material for disposal by a licensed professional service, in accordance with local and national regulations.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-His-Aib-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Fmoc-His-Aib-OH, ensuring operational excellence and laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Adherence to these guidelines is mandatory in all laboratory settings where this compound is present.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the powder form to prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including weighing tools and solvents, readily available.
-
Weighing : Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Spills : In the event of a spill, immediately cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For larger spills, follow established institutional procedures for chemical spill cleanup.
Storage Protocol:
-
Temperature : Store this compound in a cool, dry place. Specific storage temperatures may vary, but a common recommendation for similar compounds is refrigeration at 2-8°C.
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities : Store away from strong oxidizing agents.
Disposal Plan
All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Materials | Dispose of used gloves, weighing papers, and other contaminated disposable materials in the designated solid chemical waste stream. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled hazardous waste container for liquids. |
Hazard Identification and First Aid
While specific toxicity data for this compound is not available, related Fmoc-amino acids may cause irritation to the skin, eyes, and respiratory tract.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | May cause eye irritation. | Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
